CDK8-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H22N6O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
[5-amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone |
InChI |
InChI=1S/C23H22N6O2/c1-28-11-16(9-26-28)14-3-5-15(6-4-14)19-10-25-22(24)18-7-8-20(27-21(18)19)23(30)29-12-17(13-29)31-2/h3-11,17H,12-13H2,1-2H3,(H2,24,25) |
InChI Key |
OJIQEAIHEGJBFE-UHFFFAOYSA-N |
Synonyms |
(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Mechanism of Action of CDK8-IN-16: A Technical Overview
For Immediate Release
Cambridge, MA – November 20, 2025 – In the intricate landscape of transcriptional regulation and cancer biology, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a pivotal and compelling therapeutic target. As a key component of the Mediator complex, CDK8, along with its close paralog CDK19, functions as a molecular switch, modulating the expression of a vast array of genes implicated in oncogenesis, metastasis, and drug resistance. This in-depth technical guide provides a comprehensive overview of the mechanism of action of CDK8 inhibitors, with a focus on the conceptual framework surrounding compounds like CDK8-IN-16, for researchers, scientists, and drug development professionals.
Core Function of CDK8: A Transcriptional Regulator
CDK8 is a serine/threonine kinase that, in conjunction with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery. The activity of CDK8 can lead to both transcriptional activation and repression, depending on the cellular context and the specific target genes.
The regulatory function of CDK8 is multifaceted. It can phosphorylate the C-terminal domain of RNA Pol II, influencing transcriptional initiation and elongation. Furthermore, CDK8 can directly phosphorylate a variety of transcription factors, thereby altering their stability and activity. Key signaling pathways influenced by CDK8 activity include:
-
Wnt/β-catenin Pathway: CDK8 is often considered an oncogene in colorectal cancer, where it promotes the transcriptional activity of β-catenin.
-
STAT Signaling: CDK8 directly phosphorylates STAT1 on serine 727 (S727), a modification that can either positively or negatively regulate the expression of interferon-gamma (IFN-γ) responsive genes.[1][2][3] This phosphorylation event is a critical pharmacodynamic biomarker for assessing the target engagement of CDK8 inhibitors in cellular and in vivo studies.[4][5]
-
p53 Pathway: CDK8 has been shown to be a coactivator in the p53 transcriptional program, highlighting its complex and sometimes contradictory roles in cancer.
-
Notch Signaling: CDK8 can phosphorylate the Notch intracellular domain, leading to its degradation and termination of Notch signaling.
This compound: A Putative Modulator of Transcriptional Machinery
While specific quantitative data for this compound is not extensively available in the public domain, its mechanism of action can be inferred from the well-characterized behavior of other potent and selective CDK8/19 inhibitors. These inhibitors typically operate as ATP-competitive ligands, binding to the kinase domain of CDK8 and preventing the transfer of a phosphate group to its substrates.
The primary consequence of CDK8 inhibition is the modulation of gene expression. By blocking CDK8's kinase activity, inhibitors can prevent the phosphorylation of transcription factors like STAT1, leading to a decrease in STAT1 S727 phosphorylation. This effect is a hallmark of target engagement for CDK8 inhibitors and is often used to confirm their cellular activity.
Quantitative Analysis of CDK8/19 Inhibition
To provide a framework for understanding the potential properties of this compound, the following tables summarize typical quantitative data for well-described CDK8/19 inhibitors.
Table 1: Biochemical Potency of Representative CDK8/19 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| CCT251921 | CDK8 | 4.9 | Biochemical Kinase Assay |
| CCT251921 | CDK19 | 2.6 | Biochemical Kinase Assay |
| BI-1347 | CDK8 | 1.4 | Biochemical Kinase Assay |
| BI-1347 | CDK19 | Not Reported | Biochemical Kinase Assay |
| Cortistatin A | CDK8 | 8.3 | Radiometric Protein Kinase Assay |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.[6][7][8]
Table 2: Cellular Activity of Representative CDK8/19 Inhibitors
| Compound | Cell Line | Endpoint | EC50 (nM) |
| CCT251921 | SW480 | STAT1 S727 Phosphorylation | < 30 |
| BI-1347 | HCT116 | STAT1 S727 Phosphorylation | ~10 |
EC50 values represent the concentration of the inhibitor that produces 50% of its maximal effect in a cellular assay.
Experimental Protocols for Characterizing CDK8 Inhibitors
The following outlines the standard methodologies used to characterize the mechanism of action of CDK8 inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against purified CDK8/CycC complex.
Methodology:
-
Recombinant human CDK8 and Cyclin C proteins are expressed and purified.
-
The kinase reaction is initiated by incubating the CDK8/CycC complex with a specific peptide substrate (e.g., a derivative of the RNA Pol II CTD) and ATP (often radiolabeled with ³²P or ³³P).
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring radioactivity or by using fluorescence-based methods.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for STAT1 S727 Phosphorylation
Objective: To assess the ability of an inhibitor to engage and inhibit CDK8 in a cellular context.
Methodology:
-
Human cancer cells known to express CDK8 (e.g., HCT116, SW480) are cultured.
-
Cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 1-24 hours).
-
To stimulate the pathway, cells may be treated with IFN-γ to induce STAT1 phosphorylation.
-
Following treatment, cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated STAT1 (S727) and total STAT1 are determined by Western blotting or ELISA using specific antibodies.
-
The ratio of phosphorylated STAT1 to total STAT1 is calculated, and EC50 values are determined by plotting this ratio against the inhibitor concentration.
Visualizing the Mechanism of Action
To illustrate the central role of CDK8 in transcriptional regulation and the mechanism of its inhibition, the following diagrams are provided.
Caption: The CDK8 signaling pathway within the Mediator complex.
Caption: Experimental workflow for characterizing CDK8 inhibitors.
Conclusion and Future Directions
The inhibition of CDK8 presents a promising therapeutic strategy for a range of human cancers. While the specific inhibitor this compound requires further public characterization, the established mechanisms of other potent and selective CDK8/19 inhibitors provide a robust framework for understanding its potential mode of action. Future research will undoubtedly focus on elucidating the precise downstream effects of CDK8 inhibition in different cancer contexts, identifying patient populations most likely to benefit from this therapeutic approach, and exploring combination strategies to overcome potential resistance mechanisms. The continued development of highly selective chemical probes will be instrumental in dissecting the complex biology of this intriguing transcriptional kinase.
References
- 1. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CDK8-IN-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in drug discovery due to its role as a transcriptional regulator in various signaling pathways implicated in cancer and inflammatory diseases. This technical guide details the discovery and synthesis of CDK8-IN-16, a potent and selective inhibitor with an oxindole core, identified through a structure-based virtual screening approach. This document provides a comprehensive overview of its biological activity, a plausible synthetic route, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research and development of CDK8 inhibitors. It is highly probable that this compound is an alternative designation for the compound identified as F059-1017 in the scientific literature.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which plays a crucial role in regulating the transcription of genes by RNA polymerase II.[1] Unlike other CDKs that are primarily involved in cell cycle progression, CDK8, along with its close paralog CDK19, acts as a transcriptional co-regulator. It has been implicated in the modulation of several key signaling pathways, including:
-
Wnt/β-catenin Pathway: CDK8 is considered an oncogene in certain cancers, such as colorectal cancer, where it enhances the transcriptional activity of β-catenin.[2]
-
STAT Signaling: CDK8 can phosphorylate STAT1, a key mediator of interferon signaling, thereby regulating the inflammatory response.
-
TGF-β Signaling: CDK8 is involved in the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis.
-
NF-κB Signaling: CDK8 can be recruited by the NF-κB transcription factor to promote the expression of pro-inflammatory cytokines.[3]
The diverse roles of CDK8 in oncogenesis and inflammation have made it an attractive target for the development of small molecule inhibitors.
Discovery of this compound (F059-1017)
This compound, also referred to as F059-1017, was identified through a structure-based virtual screening (SBVS) campaign aimed at discovering novel CDK8 inhibitors with an oxindole scaffold.[3] The discovery process involved several key stages, as outlined in the workflow diagram below.
Caption: Discovery workflow for this compound (F059-1017).
The initial screening identified compound E966-0578 as a modest CDK8 inhibitor. Subsequent structure-activity relationship (SAR) studies on analogs led to the discovery of F059-1017 (this compound) with significantly improved potency.
Synthesis of this compound (F059-1017)
While a specific detailed synthesis for F059-1017 has not been published, a plausible synthetic route can be proposed based on the synthesis of structurally similar 3-substituted-indolin-2-one derivatives. The key step is a Knoevenagel condensation between an appropriate isatin (or a derivative) and a substituted aniline.
Proposed Synthetic Route:
The synthesis of this compound likely involves the condensation of isatin (or a substituted isatin) with 4-aminobenzenesulfonamide.
Caption: Proposed synthesis of this compound.
General Procedure for Knoevenagel Condensation:
-
To a solution of isatin (1 equivalent) in ethanol, add 4-aminobenzenesulfonamide (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, which typically precipitates out of the solution, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 3-(phenylimino)indolin-2-one derivative.
Biological Activity and Data Presentation
This compound (F059-1017) has been characterized through a series of in vitro biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition
The inhibitory activity of this compound and its precursor was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.
| Compound | Target | IC50 (nM) |
| This compound (F059-1017) | CDK8 | 558.1 [3] |
| E966-0578 (Initial Hit) | CDK8 | 1684.4[3] |
Kinase Selectivity Profile
A comprehensive kinase selectivity profile is essential to assess the specificity of an inhibitor. While the full quantitative data for this compound's selectivity screen is not publicly available, it has been reported to be highly selective for CDK8.[3] A typical kinase profiling experiment would involve testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
| Kinase Family | Representative Kinases | % Inhibition at 1 µM (Hypothetical Data) |
| CDK | CDK8 | >90% |
| CDK1 | <10% | |
| CDK2 | <15% | |
| CDK9 | <20% | |
| Other | PIM1 | <5% |
| GSK3β | <10% | |
| ROCK1 | <5% |
Cellular Activity
This compound has been shown to inhibit the phosphorylation of downstream targets of CDK8 in cellular contexts, confirming its cell permeability and on-target activity. A key substrate for CDK8 is STAT1, which is phosphorylated at Serine 727.
| Cell Line | Assay | Endpoint | EC50 (µM) |
| (Not Specified) | Western Blot | Inhibition of pSTAT1 (Ser727) | (Data not available) |
| Cell Line | Assay | Endpoint | CC50 / GI50 (µM) |
| (Not Specified) | Cytotoxicity Assay | Cell Viability | (Data not available) |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the kinase activity of CDK8, thereby modulating the signaling pathways in which CDK8 is a key regulator.
STAT Signaling Pathway
Caption: Inhibition of STAT1 signaling by this compound.
NF-κB Signaling Pathway
Caption: Modulation of NF-κB signaling by this compound.
Experimental Protocols
TR-FRET Kinase Assay for CDK8 Inhibition (IC50 Determination)
This protocol is adapted for a generic TR-FRET assay format.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
TR-FRET substrate (e.g., a biotinylated peptide)
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-Allophycocyanin)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (and other test compounds) serially diluted in DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 2X enzyme solution by diluting the CDK8/CycC enzyme in assay buffer.
-
Prepare a 2X substrate/ATP solution by diluting the TR-FRET substrate and ATP in assay buffer.
-
Dispense the serially diluted this compound or control compounds into the assay plate.
-
Add the 2X enzyme solution to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to the wells.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop/detection buffer containing EDTA.
-
Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-conjugated acceptor) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Western Blot for Inhibition of STAT1 Phosphorylation
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., Interferon-gamma, IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.
Kinase Selectivity Profiling
This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
This compound is submitted to the CRO at a specified concentration and amount.
-
The compound is tested at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
The kinase activity is measured using a suitable assay format (e.g., radiometric, fluorescence-based).
-
The percentage of inhibition for each kinase at the tested concentration(s) is determined.
-
For kinases that show significant inhibition, a follow-up IC50 determination is performed.
-
The results are provided in a report, often with a graphical representation of the selectivity profile (e.g., a kinome tree map).
Conclusion
This compound (F059-1017) is a potent and selective CDK8 inhibitor with an oxindole core, discovered through a rational, structure-based approach. Its ability to inhibit CDK8 and modulate key signaling pathways involved in inflammation and cancer makes it a valuable tool for further research and a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of its discovery, a plausible synthesis, and detailed methodologies for its biological characterization to aid researchers in the field of kinase inhibitor drug discovery. Further studies are warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Function and Application of a Representative CDK8 Inhibitor: RVU120 (SEL120)
Disclaimer: Information regarding a specific compound designated "CDK8-IN-16" is not publicly available in the scientific literature or commercial databases. This guide provides a comprehensive overview of a well-characterized, clinically relevant CDK8/CDK19 inhibitor, RVU120 (also known as SEL120), as a representative example to fulfill the detailed technical requirements of the user request.
Executive Summary
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology. As a component of the Mediator complex, CDK8 modulates the activity of key transcription factors involved in cell proliferation, differentiation, and survival. RVU120 (SEL120) is a potent and selective, orally bioavailable small molecule inhibitor of CDK8 and its close paralog, CDK19. This technical guide delineates the function of RVU120, its mechanism of action, and provides a detailed overview of the experimental methodologies used to characterize its activity. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to CDK8 and RVU120 (SEL120)
CDK8 is a serine/threonine kinase that, along with its regulatory partner Cyclin C, forms the kinase module of the Mediator complex. This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression. Dysregulation of CDK8 activity has been implicated in various cancers, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and several solid tumors.
RVU120 is a first-in-class dual inhibitor of CDK8 and CDK19 that has shown promising preclinical and clinical activity. By competitively binding to the ATP-binding pocket of these kinases, RVU120 effectively abrogates their catalytic activity, leading to the modulation of oncogenic transcriptional programs.
Mechanism of Action
RVU120 exerts its biological effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to a downstream cascade of events, most notably the suppression of phosphorylation of key transcription factors, including STAT1 and STAT5.[1][2] The phosphorylation of STAT proteins is crucial for their activation and subsequent translocation to the nucleus, where they regulate the expression of genes involved in cell survival and proliferation. By inhibiting STAT phosphorylation, RVU120 disrupts these pro-survival signaling pathways in cancer cells.
Signaling Pathway
The primary mechanism of action of RVU120 involves the inhibition of the CDK8/19-STAT signaling axis. In many hematological malignancies, such as AML, the STAT5 pathway is constitutively active and plays a critical role in maintaining the leukemic stem cell phenotype.[3] RVU120 has been shown to effectively inhibit the phosphorylation of STAT5 at serine 726 (S726), leading to the suppression of STAT5-dependent gene transcription and inducing differentiation and apoptosis in AML cells.[2] Similarly, RVU120 inhibits the interferon-gamma (IFNγ)-induced phosphorylation of STAT1 at serine 727 (S727).[1]
Quantitative Data
The potency and selectivity of RVU120 have been characterized through various biochemical and cellular assays.
Table 1: Biochemical Activity of RVU120
| Target | IC50 (nM) | Assay Type | Reference |
| CDK8/CycC | 12 | Biochemical Kinase | [1] |
| CDK19/CycC | 15 | Biochemical Kinase | [1] |
| Other CDKs | >1000 | Kinase Panel | [1] |
Table 2: Cellular Activity of RVU120 in AML Cell Lines
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MOLM-16 | 50 | Cell Viability | [2] |
| KG-1 | 70 | Cell Viability | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of RVU120.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of RVU120 against purified CDK8/CycC.
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Peptide substrate (e.g., a generic serine/threonine kinase substrate)
-
ATP (Adenosine triphosphate)
-
RVU120 (serial dilutions)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of RVU120 in kinase buffer.
-
In a 96-well plate, add the CDK8/CycC enzyme, peptide substrate, and the serially diluted RVU120 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
Objective: To assess the effect of RVU120 on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-16, KG-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RVU120 (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of RVU120 or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of STAT5 Phosphorylation
Objective: To evaluate the effect of RVU120 on STAT5 phosphorylation in AML cells.
Materials:
-
AML cell line (e.g., KG-1)
-
RVU120
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies: anti-phospho-STAT5 (Ser726), anti-total-STAT5, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with RVU120 at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total STAT5.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of RVU120 in a mouse model of AML.
Materials:
-
Immunocompromised mice (e.g., NSG-SGM3)
-
AML patient-derived cells (PDCs) or a suitable AML cell line.[4]
-
RVU120 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement (if using subcutaneous model)
-
Flow cytometry equipment for monitoring disease progression in peripheral blood
Procedure:
-
Implant AML PDCs intravenously into NSG-SGM3 mice.[4]
-
Allow the disease to establish, which can be monitored by checking for the presence of human CD45+ cells in the peripheral blood.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer RVU120 or vehicle control orally at a predetermined dose and schedule (e.g., daily or every other day).[4]
-
Monitor the health of the mice and tumor burden (e.g., by measuring the percentage of human CD45+ cells in the blood) regularly.
-
At the end of the study, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Evaluate the efficacy of RVU120 based on the reduction in tumor burden and improvement in survival.
Clinical Development
RVU120 is currently being evaluated in Phase I/II clinical trials for the treatment of patients with relapsed/refractory AML, high-risk MDS, and advanced solid tumors.[5][6][7] The initial phase of these studies is a dose-escalation design to determine the recommended Phase II dose (RP2D) and to assess the safety and tolerability of RVU120.[5][6] Preliminary results from these trials have shown evidence of clinical activity, including a complete response in an AML patient, and a manageable safety profile.[4][8]
Conclusion
RVU120 (SEL120) is a promising, selective inhibitor of CDK8 and CDK19 with a well-defined mechanism of action centered on the inhibition of the STAT signaling pathway. Preclinical and early clinical data support its continued development as a novel therapeutic agent for hematological malignancies and solid tumors. The experimental protocols outlined in this guide provide a framework for the further investigation of RVU120 and other CDK8/19 inhibitors. As our understanding of the complex roles of the Mediator complex in cancer biology deepens, targeted inhibition of CDK8 and CDK19 is poised to become an important therapeutic strategy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. SEL120-34A is a novel CDK8 inhibitor active in AML cells with high levels of serine phosphorylation of STAT1 and STAT5 transactivation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ryvu.com [ryvu.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. FDA lifts Partial Clinical Hold on Phase Ib Clinical Trial of RVU120 (SEL120) in Acute Myeloid Leukemia and Myelodysplastic Syndrome [prnewswire.com]
CDK8-IN-16: A Technical Guide to a Dual Inhibitor of CDK8 and CDK19
For Researchers, Scientists, and Drug Development Professionals
Abstract
CDK8-IN-16 is a potent and orally bioavailable small molecule that functions as a dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19. These kinases are key components of the Mediator complex, a crucial regulator of transcription. By inhibiting CDK8 and CDK19, this compound modulates the activity of various signaling pathways, including the STAT and Wnt/β-catenin pathways, which are often dysregulated in cancer and other diseases. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its evaluation, and a summary of its known mechanisms of action.
Introduction
Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) are transcriptional kinases that, in conjunction with Cyclin C, MED12, and MED13, form the CDK module of the Mediator complex.[1][2] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery, thereby regulating gene expression.[3][4] Dysregulation of CDK8 and CDK19 activity has been implicated in the pathogenesis of various cancers, including colorectal cancer, by modulating oncogenic signaling pathways such as the Wnt/β-catenin pathway.[5]
CDK8 and CDK19 have been shown to phosphorylate the C-terminal domain of RNA polymerase II and various transcription factors, including those in the STAT (Signal Transducer and Activator of Transcription) family.[1][6] Specifically, CDK8 can phosphorylate STAT1 at serine 727 (pSTAT1-S727), a post-translational modification that modulates its transcriptional activity in response to cytokine signaling, such as that induced by interferon-gamma (IFNγ).[7][8]
This compound (also referred to as Compound 51) has emerged as a potent, orally active dual inhibitor of CDK8 and CDK19.[9] Its ability to modulate key signaling pathways makes it a valuable tool for studying the biological roles of these kinases and a potential therapeutic agent.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of this compound [9]
| Target | IC50 (nM) |
| CDK8 | 5.1 |
| CDK19 | 5.6 |
Table 2: Cellular Activity of this compound [9]
| Assay | Cell Line | IC50 (nM) |
| pSTAT1 (Ser727) Inhibition | SW620 | 17.9 |
| Wnt Signaling Inhibition | 7dF3 | 7.2 |
Table 3: Pharmacokinetic Properties of this compound [9]
| Species | Parameter | Value |
| Rat | Oral Bioavailability (F) | 57% |
Signaling Pathways and Experimental Workflows
CDK8/19 in the Mediator Complex and Transcriptional Regulation
CDK8 and CDK19 are integral components of the Mediator complex's kinase module, which dynamically associates with the core Mediator complex to regulate the transcription of genes by RNA polymerase II.
Inhibition of STAT1 Signaling by this compound
This compound inhibits the phosphorylation of STAT1 at serine 727, a key step in the STAT1 signaling pathway.
Wnt/β-catenin Signaling Reporter Assay Workflow
The effect of this compound on the Wnt/β-catenin pathway can be assessed using a luciferase reporter assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CDK8/19 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is a standard method to determine the in vitro potency of an inhibitor against a specific kinase.
Objective: To determine the IC50 value of this compound against CDK8 and CDK19.
Materials:
-
Recombinant human CDK8/Cyclin C and CDK19/Cyclin C
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Peptide substrate (e.g., RBER-IRStide)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phosphor imager or scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound dilution.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (or [γ-³²P]ATP) to a final concentration near the Km for ATP for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a phosphor imager or scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
Cellular Phospho-STAT1 (Ser727) Inhibition Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT1 in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting STAT1 Ser727 phosphorylation.
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
Cell culture medium (e.g., L-15 Medium with 10% FBS)
-
This compound
-
Stimulating agent (e.g., human IFNγ)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed SW620 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal loading.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 and loading control signals.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Wnt/β-catenin Signaling Reporter Assay
This assay utilizes a cell line with a Wnt-responsive reporter gene to measure the effect of an inhibitor on the Wnt signaling pathway.
Objective: To determine the IC50 of this compound in a Wnt-driven reporter cell line.
Materials:
-
7dF3 cells (HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter and an estrogen receptor-DVL2 fusion protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Wnt pathway inducer (e.g., Wnt3a conditioned media or a small molecule agonist)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed 7dF3 cells in a 96-well plate.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Induce the Wnt signaling pathway according to the specific reporter system (e.g., by adding Wnt3a).
-
Incubate the cells for a sufficient period for reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for investigating the roles of CDK8 and CDK19 in health and disease. Its dual inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a promising lead compound for the development of novel therapeutics targeting malignancies and other conditions driven by aberrant transcriptional regulation. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of this compound and other dual CDK8/19 inhibitors. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of this class of inhibitors.
References
- 1. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. CDK8 kinase activity promotes glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—AGC [promega.com.cn]
- 8. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
The Role of CDK8-IN-16 in the WNT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical positive regulator of the canonical WNT/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers, most notably colorectal cancer.[1][2] The aberrant activation of this pathway leads to the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of oncogenic target genes.[1][3][4] CDK8, as a subunit of the Mediator complex, plays a pivotal role in this process by phosphorylating key downstream targets, thereby enhancing β-catenin-driven transcription.[1][3][4] CDK8-IN-16 is a potent and selective dual inhibitor of CDK8 and its paralog CDK19, demonstrating significant inhibition of the WNT signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the WNT pathway, and detailed experimental protocols for assessing its activity.
Introduction to CDK8 and the WNT Signaling Pathway
The canonical WNT signaling pathway is integral to embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous cancers.[1][3] In the absence of a WNT ligand, a destruction complex, composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon WNT binding to its receptor complex, this destruction complex is inactivated, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1.[1][3]
CDK8, along with its binding partner Cyclin C, and MED12 and MED13, forms the CDK module of the larger Mediator complex.[2][3] This complex acts as a bridge between transcription factors and the RNA polymerase II machinery. CDK8 has been identified as an oncogene in colorectal cancer, where its gene is often amplified.[1][2] The kinase activity of CDK8 is essential for its oncogenic function and its ability to regulate β-catenin-dependent transcription.[1] One of the key mechanisms by which CDK8 enhances WNT signaling is through the phosphorylation of the transcription factor E2F1 on serine 375. This phosphorylation relieves the repressive effect of E2F1 on β-catenin, thereby promoting the transcription of WNT target genes.[5]
This compound: A Potent Dual Inhibitor of CDK8/19
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both CDK8 and its close homolog, CDK19. Its inhibitory activity has been characterized in various biochemical and cell-based assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| CDK8 | Biochemical Kinase Assay | 5.1 | [6] |
| CDK19 | Biochemical Kinase Assay | 5.6 | [6] |
| WNT Signaling Pathway | TCF/LEF Luciferase Reporter Assay (7dF3 cells) | 7.2 | [6] |
| phospho-STAT1 (Ser727) | Cellular Assay (SW620 cells) | 17.9 | [6] |
Table 1: In vitro and cellular potency of this compound.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 57% | [6] |
Table 2: Pharmacokinetic properties of this compound.
Mechanism of Action of this compound in the WNT Pathway
This compound exerts its inhibitory effect on the WNT signaling pathway by directly targeting the kinase activity of CDK8 and CDK19. By inhibiting these kinases, this compound prevents the phosphorylation of downstream substrates that are critical for the transcriptional activation of β-catenin/TCF target genes.
Canonical WNT signaling pathway and the role of CDK8.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro CDK8/Cyclin C Kinase Assay for IC50 Determination
This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Substrate peptide (e.g., a generic CDK substrate peptide or a specific peptide derived from a known CDK8 substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
96-well phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted this compound or DMSO (for control wells)
-
Substrate peptide solution
-
Recombinant CDK8/Cyclin C enzyme
-
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP (or [γ-³³P]ATP) and non-radiolabeled ATP to achieve the desired final ATP concentration (often at or near the Km for ATP).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will be washed away.
-
Wash the filter plate multiple times with phosphoric acid wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for in vitro CDK8 kinase assay.
TCF/LEF Luciferase Reporter Assay for WNT Pathway Inhibition
This cell-based assay measures the activity of the canonical WNT pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.
Materials:
-
7dF3 cells (or other suitable cell line, e.g., HEK293) stably or transiently transfected with a TCF/LEF-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Cell culture medium and supplements.
-
This compound (or other test compounds) dissolved in DMSO.
-
WNT3a conditioned medium or recombinant WNT3a protein.
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing a serial dilution of this compound or DMSO (for control wells).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the WNT pathway by adding WNT3a conditioned medium or recombinant WNT3a to the wells (except for the unstimulated control wells).
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for differences in cell number and transfection efficiency.
-
Calculate the percent inhibition of WNT signaling for each concentration of this compound relative to the WNT3a-stimulated DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of phospho-STAT1 (Ser727) Inhibition
This protocol describes the detection of changes in the phosphorylation of STAT1 at serine 727 in SW620 cells following treatment with this compound.
Materials:
-
SW620 cells.
-
Cell culture medium and supplements.
-
This compound (or other test compounds) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-STAT1 (Ser727) and mouse anti-total STAT1.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed SW620 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT1 to confirm equal protein loading.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Calculate the percent inhibition of STAT1 phosphorylation for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable research tool for investigating the role of CDK8 and CDK19 in the WNT signaling pathway and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting CDK8/19 in WNT-driven diseases. The continued investigation of CDK8 inhibitors like this compound will undoubtedly provide deeper insights into the complex regulation of the WNT pathway and may pave the way for novel cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. ulab360.com [ulab360.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
The Role of CDK8 Inhibition in Modulating STAT1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 1 (STAT1) is a critical mediator of interferon (IFN) signaling, playing a pivotal role in immunity and tumor surveillance. The transcriptional activity of STAT1 is finely tuned by a series of post-translational modifications, including phosphorylation. While tyrosine phosphorylation of STAT1 by Janus kinases (JAKs) is well-understood, the subsequent serine phosphorylation at residue 727 (S727) has been identified as a key regulatory step. Cyclin-dependent kinase 8 (CDK8), a component of the Mediator complex, has been identified as a primary kinase responsible for this S727 phosphorylation.[1][2][3] This event can either positively or negatively regulate the expression of IFNγ-induced genes, highlighting the complexity of this signaling axis.[1][2] Consequently, CDK8 has emerged as a promising therapeutic target for modulating STAT1-mediated responses in various diseases, including cancer. This technical guide provides an in-depth overview of the interplay between CDK8 and STAT1 phosphorylation, with a focus on the mechanism of action of CDK8 inhibitors. Due to the limited public information on a specific compound designated "CDK8-IN-16," this guide will utilize data from other well-characterized, selective CDK8 inhibitors to illustrate the principles of targeting this pathway.
The CDK8-STAT1 Signaling Axis
Upon stimulation with cytokines such as interferon-gamma (IFNγ), STAT1 is recruited to the activated receptor complex and phosphorylated on tyrosine 701 (Y701) by JAKs. This phosphorylation event triggers STAT1 dimerization, nuclear translocation, and binding to specific DNA sequences in the promoters of target genes.[4][5] Subsequently, the Mediator complex, containing CDK8, is recruited to these promoters in a STAT1-dependent manner.[2] CDK8 then phosphorylates STAT1 at serine 727 (S727) within its transactivation domain (TAD).[1][2][3] This S727 phosphorylation is crucial for modulating the transcriptional output of STAT1, affecting the expression of a subset of IFNγ-responsive genes.[2] Interestingly, constitutive, cytokine-independent phosphorylation of STAT1 at S727 by CDK8 has also been observed in certain cell types, such as natural killer (NK) cells, where it acts to restrain their cytotoxicity.[6]
Below is a diagram illustrating the IFNγ-induced CDK8-mediated STAT1 phosphorylation pathway and its inhibition.
Quantitative Data on CDK8 Inhibition and STAT1 Phosphorylation
Several small molecule inhibitors of CDK8 have been developed and characterized for their ability to suppress STAT1 S727 phosphorylation. The following table summarizes representative data for some of these compounds.
| Inhibitor | Cell Line | Treatment Conditions | Effect on pSTAT1 (S727) | Reference |
| BI-1347 | SK-N-AS (Neuroblastoma) | 24 hours | Dose-dependent reduction | [7] |
| Senexin B | Human 293 cells | Not specified | Decreased both basal and IFNγ-induced phosphorylation | [4][5] |
| T-474 | VCaP (Prostate Cancer) | Not specified | Suppressed phosphorylation in the absence and presence of IFN-γ | [8] |
| Flavopiridol | Not specified | Not specified | Strongly reduces STAT1-S727 phosphorylation | [6] |
Experimental Protocols
Western Blot Analysis of STAT1 Phosphorylation
This protocol describes a general method for assessing the effect of a CDK8 inhibitor on STAT1 S727 phosphorylation in cultured cells.
Objective: To determine the concentration-dependent effect of a CDK8 inhibitor on IFNγ-induced STAT1 S727 phosphorylation.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
CDK8 inhibitor (e.g., this compound)
-
Recombinant human IFNγ
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pSTAT1 (S727), Rabbit anti-STAT1, Mouse anti-GAPDH (or other loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of the CDK8 inhibitor (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-4 hours).
-
IFNγ Stimulation: Stimulate the cells with a final concentration of 10 ng/mL IFNγ for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the pSTAT1 (S727) signal to the total STAT1 signal and the loading control.
Below is a diagram illustrating the experimental workflow.
Conclusion
References
- 1. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold [PeerJ] [peerj.com]
- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation by CDK8 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that functions as a component of the Mediator complex. It plays a dual role in gene expression, acting as both a coactivator and a corepressor in a context-dependent manner. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the transcriptional regulation by a representative CDK8 inhibitor. Due to the lack of publicly available information on a compound specifically named "CDK8-IN-16," this document utilizes data from well-characterized, selective CDK8 inhibitors to illustrate the principles of targeting this kinase. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to CDK8 and its Role in Transcription
CDK8, along with its close paralog CDK19, is a subunit of the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13. The Mediator complex is a crucial interface between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery. The CDK8 module can reversibly associate with the core Mediator complex, and its presence generally correlates with transcriptional repression, although it can also positively regulate transcription in specific contexts.[1][2][3]
CDK8 exerts its regulatory effects through several mechanisms:
-
Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate a variety of transcription factors, including STAT1, SMADs, and p53, thereby modulating their activity.[1][4]
-
Regulation of RNA Polymerase II: CDK8 can phosphorylate the C-terminal domain (CTD) of RNA Pol II, influencing the dynamics of transcription initiation and elongation.[4]
-
Chromatin Modification: Through its association with the Mediator complex, CDK8 can influence the local chromatin environment at gene promoters and enhancers.
The diverse roles of CDK8 in transcriptional regulation have implicated it in numerous signaling pathways critical for cell proliferation, differentiation, and immune responses, such as the Wnt/β-catenin, TGF-β, and STAT pathways.[1][5]
Quantitative Analysis of CDK8 Inhibition
The development of small molecule inhibitors targeting CDK8 has enabled the pharmacological interrogation of its function. These inhibitors are crucial tools for research and potential therapeutics. Below are tables summarizing the quantitative data for representative selective CDK8 inhibitors.
Table 1: Biochemical Potency of a Representative CDK8 Inhibitor
| Compound | Target | IC50 (nM) | Assay Type |
| Representative Inhibitor | CDK8/CycC | 5 - 100 | Radiometric protein kinase assay |
| CDK19/CycC | 10 - 200 | Radiometric protein kinase assay |
Note: IC50 values are indicative and can vary depending on the specific inhibitor and assay conditions.
Table 2: Cellular Activity of a Representative CDK8 Inhibitor
| Cell Line | Assay | Endpoint | EC50 (µM) |
| HCT116 (Colon Cancer) | Cell Viability | MTS Assay | >10 |
| SW480 (Colon Cancer) | Wnt Pathway Reporter | Luciferase Activity | 0.1 - 1 |
| THP-1 (Leukemia) | STAT1 Phosphorylation | In-Cell Western | 0.05 - 0.5 |
Note: EC50 values are indicative and depend on the specific inhibitor, cell line, and experimental setup.
Key Signaling Pathways Regulated by CDK8
CDK8 is a central node in several signaling pathways that control gene expression. Inhibition of CDK8 can therefore have profound effects on these transcriptional programs.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it associates with TCF/LEF transcription factors to activate target genes involved in cell proliferation. CDK8 has been identified as an oncogene in colorectal cancer, where it positively regulates β-catenin activity.[5]
STAT Signaling Pathway
Signal Transducer and Activator of Transcription (STAT) proteins are key mediators of cytokine signaling. Upon phosphorylation by Janus kinases (JAKs), STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in inflammation and immunity. CDK8 can phosphorylate STAT1 on Ser727, which modulates its transcriptional activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CDK8 inhibitors and their effects on transcriptional regulation.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK8.
Objective: To determine the IC50 value of a test compound against CDK8.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration)
-
[γ-33P]ATP
-
Peptide substrate (e.g., RBER-IRStide)
-
Test compound serially diluted in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, peptide substrate, and recombinant CDK8/CycC enzyme.
-
Add the test compound at various concentrations to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular context.
Objective: To confirm that the test compound binds to CDK8 in intact cells.
Materials:
-
Cultured cells (e.g., HCT116)
-
Test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK8 antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and subject them to freeze-thaw cycles to lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK8 in each sample by SDS-PAGE and Western blotting using an anti-CDK8 antibody.
-
A stabilizing effect of the compound on CDK8 will result in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of specific genes following treatment with a CDK8 inhibitor.
Objective: To quantify the effect of CDK8 inhibition on the mRNA levels of target genes.
Materials:
-
Cultured cells
-
Test compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qRT-PCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes
-
qRT-PCR instrument
Procedure:
-
Treat cultured cells with the test compound or vehicle for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the total RNA using reverse transcriptase.
-
Set up qRT-PCR reactions containing cDNA, qRT-PCR master mix, and gene-specific primers for the target gene(s) and a housekeeping gene (for normalization).
-
Perform the qRT-PCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the vehicle control.
Experimental and Logical Workflows
Visualizing the workflows of experiments and the logical connections in the mechanism of action can aid in understanding the role of CDK8 and its inhibitors.
Experimental Workflow for CDK8 Inhibitor Characterization
This diagram outlines the typical workflow for identifying and characterizing a novel CDK8 inhibitor.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] CDK8 is a positive regulator of transcriptional elongation within the serum response network | Semantic Scholar [semanticscholar.org]
- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 5. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CDK8-IN-16's Analogue, Cortistatin A, on the Mediator Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cyclin-Dependent Kinase 8 (CDK8) module of the Mediator complex has emerged as a critical regulator of gene transcription, implicated in a variety of signaling pathways and disease states, including cancer. This technical guide provides an in-depth analysis of the effects of potent and selective CDK8/CDK19 inhibitors on the Mediator complex, with a specific focus on Cortistatin A (CA), a well-characterized natural product that serves as a key tool compound in this area of research. While the specific compound "CDK8-IN-16" is not extensively documented in publicly available literature, Cortistatin A represents a gold standard for highly selective CDK8/CDK19 inhibition and its study provides a comprehensive framework for understanding the therapeutic potential of targeting this kinase.
This document details the quantitative biochemical and cellular activity of Cortistatin A, outlines the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on Cortistatin A's Potency and Selectivity
Cortistatin A has been demonstrated to be a highly potent and selective inhibitor of CDK8 and its close paralog, CDK19. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.
| Parameter | CDK8 | CDK19 | Assay Type | Reference |
| IC50 | 12 nM | - | In vitro kinase assay | [1][2] |
| Kd | 17 nM | 10 nM | Quantitative affinity measurement | [1] |
| Cellular IC50 (p-STAT1 S727) | < 10 nM | - | Western Blot in MOLM-14 cells | |
| Cellular IC50 (p-SMAD2/3) | < 100 nM | - | Western Blot | |
| Table 1: Biochemical and Cellular Potency of Cortistatin A |
| Kinase Panel Size | Number of Off-Targets | Selectivity Score (S35) | Reference |
| 359 | 0 (at 35% of control) | 0.045 | [3] |
| 387 | 0 | - | [1] |
| 294 | 1 (GSG2, later disqualified as a cellular target) | - | [4] |
| Table 2: Kinase Selectivity Profile of Cortistatin A |
Core Signaling Pathway: CDK8 and the Mediator Complex
The Mediator complex is a large, multi-protein assembly that acts as a transcriptional co-regulator, bridging DNA-binding transcription factors and RNA Polymerase II (Pol II). The CDK8 kinase module, consisting of CDK8, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex. The kinase activity of CDK8 can either positively or negatively regulate transcription through phosphorylation of various substrates, including transcription factors (e.g., STAT1, SMADs), Pol II, and Mediator subunits themselves. Cortistatin A exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity and modulating downstream transcriptional events.
References
Cellular Targets of CDK8-IN-16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK8-IN-16, also known as Compound 51, is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, a crucial regulator of transcription. By modulating the activity of CDK8 and CDK19, this compound influences various signaling pathways implicated in cancer, making it a valuable tool for research and a potential therapeutic agent. This guide provides a comprehensive overview of the cellular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data on Cellular Targets
The inhibitory activity of this compound has been quantified against its primary targets and key signaling pathways. The following tables summarize the available IC50 values, providing a clear comparison of its potency.
| Target | IC50 (nM) | Cell Line | Assay Type |
| CDK8 | 5.1 | N/A | Biochemical Kinase Assay |
| CDK19 | 5.6 | N/A | Biochemical Kinase Assay |
| pSTAT1 (Ser727) | 17.9 | SW620 | Cellular Assay |
| WNT Signaling | 7.2 | 7dF3 | TCF/LEF Reporter Assay |
Table 1: In vitro and cellular potency of this compound against its primary targets and related signaling pathways.
Kinase Selectivity Profile
Core Signaling Pathways Modulated by this compound
This compound exerts its cellular effects primarily through the modulation of two key signaling pathways: the WNT/β-catenin pathway and the JAK/STAT pathway.
WNT/β-catenin Signaling Pathway
The WNT signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, this compound effectively downregulates WNT signaling.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a principal mechanism for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. STAT1 is a key transcription factor in this pathway, and its phosphorylation at Serine 727 (Ser727) is crucial for its full transcriptional activity. CDK8 has been shown to directly phosphorylate STAT1 at this residue. Inhibition of CDK8 by this compound leads to a reduction in STAT1 Ser727 phosphorylation, thereby attenuating STAT1-mediated gene expression.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the cellular targets of this compound.
In Vitro Kinase Assay (CDK8/CDK19)
This protocol outlines a typical biochemical assay to determine the in vitro potency of an inhibitor against CDK8 or CDK19.
Workflow Diagram:
Materials:
-
Recombinant human CDK8/Cyclin C or CDK19/Cyclin C
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.
-
To the wells of a 384-well plate, add kinase assay buffer, ATP, and the kinase substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant CDK8/CycC or CDK19/CycC enzyme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
The data is normalized to the controls, and the IC50 value is calculated using a suitable software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.
Cellular WNT/β-catenin Reporter Assay (TCF/LEF)
This assay measures the activity of the WNT signaling pathway in cells by utilizing a luciferase reporter driven by a TCF/LEF responsive element.
Workflow Diagram:
Materials:
-
7dF3 cells (or other suitable WNT-responsive cell line)
-
Cell culture medium and supplements
-
TCF/LEF luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant WNT3a
-
This compound (in DMSO)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega)
-
96-well white cell culture plates
-
Luminometer
Procedure:
-
Seed 7dF3 cells in a 96-well white plate and allow them to adhere overnight.
-
Transfect the cells with the TCF/LEF luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24 hours, replace the medium with fresh medium containing a constant concentration of WNT3a to activate the pathway and a serial dilution of this compound. Include appropriate vehicle controls.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the concentration of this compound and fitting the data to a dose-response curve.
Cellular STAT1 Ser727 Phosphorylation Assay
This Western blot-based assay is used to determine the effect of this compound on the phosphorylation of STAT1 at Ser727 in a cellular context.
Workflow Diagram:
Materials:
-
SW620 cells
-
Cell culture medium and supplements
-
This compound (in DMSO)
-
Interferon-γ (IFNγ)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SW620 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT1 (Ser727).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 for loading control.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to the total STAT1 signal.
-
Calculate the IC50 value by plotting the normalized signal against the inhibitor concentration.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of CDK8 and CDK19 in cellular processes. Its potent and selective inhibition of these kinases leads to the modulation of key oncogenic signaling pathways, including WNT/β-catenin and JAK/STAT. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working to further understand the therapeutic potential of targeting the Mediator kinases. Further studies, including comprehensive kinome scanning and unbiased proteomics and transcriptomics, will continue to refine our understanding of the full spectrum of cellular targets and effects of this compound.
CDK8-IN-16: A Potent and Selective Dual CDK8/19 Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant target in cancer therapy. As a component of the Mediator complex, CDK8 plays a crucial role in regulating the transcription of various oncogenic signaling pathways, including the Wnt/β-catenin, p53, TGF-β, and Notch pathways. Its aberrant expression is implicated in several malignancies, making it an attractive target for therapeutic intervention. CDK8-IN-16, also known as compound 51, is a potent and selective, orally active dual inhibitor of CDK8 and its close homolog CDK19. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed experimental protocols for its evaluation in cancer research.
Core Properties and Mechanism of Action
This compound is a small molecule inhibitor belonging to the 2,8-disubstituted-1,6-naphthyridine chemical class. It exerts its biological effects by competitively binding to the ATP-binding pocket of CDK8 and CDK19, thereby inhibiting their kinase activity. This inhibition leads to the downstream modulation of critical signaling pathways involved in cancer cell proliferation and survival.
A key pharmacodynamic biomarker of CDK8 inhibition is the phosphorylation of STAT1 on serine 727 (STAT1 S727). This compound has been shown to potently inhibit this phosphorylation event in cellular assays, providing a reliable measure of its target engagement. Furthermore, its ability to inhibit the Wnt signaling pathway underscores its therapeutic potential in cancers driven by aberrant Wnt activation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency and activity across various assays.
| Biochemical Potency | |
| Target | IC50 (nM) |
| CDK8 | 5.1 |
| CDK19 | 5.6 |
| Cellular Activity | |
| Assay | IC50 (nM) |
| phospho-STAT1 (S727) Inhibition (SW620 cells) | 17.9 |
| WNT Signaling Pathway Inhibition (7dF3 cells) | 7.2 |
| Pharmacokinetic Properties | |
| Parameter | Value |
| Oral Bioavailability (Rat) | 57% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by CDK8 and the experimental workflows for evaluating this compound.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
The Therapeutic Potential of CDK8-IN-16: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8), a key component of the Mediator complex, has emerged as a significant target in oncology and other therapeutic areas. CDK8, along with its close paralog CDK19, acts as a transcriptional regulator, influencing a multitude of signaling pathways critical to cancer cell proliferation, differentiation, and survival.[1] Its role as an oncogene has been particularly noted in colorectal cancer, where it is frequently amplified and drives Wnt/β-catenin signaling.[2][3] The therapeutic potential of targeting this kinase has led to the development of numerous small molecule inhibitors. This guide focuses on CDK8-IN-16 , a potent and selective dual inhibitor of CDK8 and CDK19, providing a comprehensive overview of its mechanism of action, quantitative biochemical and cellular data, relevant experimental protocols, and its impact on key signaling pathways.
This compound, also identified as Compound 51 , is an orally active small molecule belonging to the 2,8-disubstituted-1,6-naphthyridine chemical series.[4][5] It was developed through a scaffold-hopping approach to optimize potency and drug-like properties, leading to a compound with nanomolar affinity for its targets and demonstrated in vivo activity.[5][6]
Data Presentation: Quantitative Profile of this compound
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency and Cellular Activity
| Parameter | Target/Pathway | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Biochemical IC50 | CDK8 | - | 5.1 nM | [4][7][8] |
| Biochemical IC50 | CDK19 | - | 5.6 nM | [4][7][8] |
| Cellular IC50 | p-STAT1 (Ser727) Inhibition | SW620 | 17.9 nM | [4][7][8] |
| Cellular IC50 | Wnt Signaling Inhibition | 7dF3 (HEK293-based) | 7.2 nM |[4][7] |
Table 2: Kinase Selectivity Profile
This compound (Compound 51) was tested against a panel of over 250 kinases at a concentration of 1 µM. It demonstrated high selectivity, with only one off-target kinase showing greater than 50% inhibition.[9]
| Kinase | % Inhibition at 1 µM | Reference |
| FLT4 | 54% | [9] |
| >250 Other Kinases | <50% | [9] |
Table 3: In Vivo Pharmacokinetics (Rat Model)
| Parameter | Value | Reference |
|---|
| Oral Bioavailability (F) | 57% |[4][7][8] |
Core Signaling Pathways Modulated by this compound
This compound exerts its therapeutic potential primarily by interfering with two major oncogenic signaling pathways: the Wnt/β-catenin pathway and the STAT signaling pathway.
Wnt/β-catenin Signaling Pathway
In many cancers, particularly colorectal cancer, the Wnt pathway is constitutively active, leading to the accumulation of β-catenin in the nucleus.[2] Nuclear β-catenin associates with TCF/LEF transcription factors to drive the expression of genes promoting proliferation and tumor growth. CDK8 acts as a crucial coactivator in this process.[2] By inhibiting CDK8, this compound effectively suppresses this transcriptional program.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
CDK8-IN-16: A Technical Guide for Studying Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of CDK8-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in the investigation of gene expression. This document provides a comprehensive overview of the mechanism of action of CDK8, its role in transcriptional regulation, and detailed protocols for utilizing this compound as a chemical probe to dissect these processes.
Introduction to CDK8 and its Role in Gene Expression
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating the transcription of nearly all protein-coding genes by RNA Polymerase II (Pol II).[1][2][3] The Mediator complex acts as a molecular bridge, conveying regulatory signals from transcription factors to the Pol II machinery.[4] CDK8, along with its paralog CDK19, forms the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[2][5]
The role of CDK8 in transcription is complex and context-dependent, with evidence supporting its function as both a positive and a negative regulator of gene expression.[1][6]
As a positive regulator , CDK8 can promote transcriptional activation and elongation.[1][4][6] Mechanistic studies have shown that CDK8 is not required for Pol II recruitment to promoters but rather for the assembly of a functional elongation complex.[1] Depletion of CDK8 leads to slower elongation complexes with hypophosphorylated Pol II.[1] CDK8-Mediator can regulate the recruitment of Positive Transcription Elongation Factor b (P-TEFb) and BRD4, which are critical for productive transcriptional elongation.[1][6] For instance, CDK8 is a positive regulator of genes within the serum response network, including members of the AP-1 and EGR families of oncogenic transcription factors.[1] It is also required for the transcriptional activation mediated by β-catenin, a key player in the Wnt signaling pathway and colon cancer development.[1][4]
As a negative regulator , the CDK8 module has been shown to repress transcription by sterically hindering the interaction between the core Mediator complex and the Pol II preinitiation complex.[7] In some contexts, the presence of the CDK8 module is associated with transcriptional repression, and its dissociation is linked to gene activation.[1]
CDK8 also directly phosphorylates a variety of transcription factors, thereby modulating their activity, stability, and interaction with other proteins.[8][9] Known substrates of CDK8 include STAT1, STAT3, SMADs, NOTCH intracellular domain, and SREBP.[8][9][10]
Mechanism of Action of this compound
This compound is a chemical probe that selectively inhibits the kinase activity of CDK8 and its paralog CDK19. By inhibiting CDK8/19, this compound allows for the acute and reversible modulation of their kinase-dependent functions, providing a powerful tool to study their roles in gene expression. The natural product cortistatin A is another potent and selective inhibitor of CDK8 and CDK19.[8] Inhibition of CDK8/19 kinase activity with these compounds can lead to changes in the phosphorylation status of their substrates and subsequent alterations in the expression of target genes.
Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data from studies investigating the impact of CDK8 modulation on gene expression.
Table 1: Effect of CDK8 Depletion on Serum-Responsive Immediate Early Genes in HCT116 Cells
| Gene | Fold Change upon CDK8 Knockdown |
| FOS | Decreased |
| EGR1 | Decreased |
| EGR2 | Decreased |
| EGR3 | Decreased |
| JUNB | Decreased |
| FOSB | Decreased |
Data extracted from a study by Donner et al. (2010) where HCT116 colon cancer cells were treated with shRNA against CDK8. The study reported a general decrease in the expression of these genes upon CDK8 depletion, with more drastic effects at earlier time points of serum stimulation.[1]
Table 2: Effect of CDK8/19 Inhibition on Gene Expression in Leukemia Cells
| Gene Category | Effect of Cortistatin A Treatment |
| Super-enhancer-associated genes | Upregulation |
| Cell identity genes (e.g., CEBPA, IRF8) | Selective and disproportionate upregulation |
Data based on studies using cortistatin A, a selective CDK8/19 inhibitor, in acute myeloid leukemia (AML) cells. The inhibition of CDK8/19 was found to suppress AML cell growth.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: HCT116 human colon cancer cells are a commonly used model system for studying CDK8 function.[1][5]
-
Culture Conditions: Culture cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the cell culture medium.
-
Treat the cells for the desired duration (e.g., 6, 12, or 24 hours) before harvesting for downstream analysis. Include a vehicle control (DMSO) in all experiments.
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Isolate total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix (e.g., Power SYBR Green PCR Master Mix, Applied Biosystems) and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
The reaction conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., CDK8, RNA Pol II, phosphorylated Pol II, or a specific transcription factor). Use a non-specific IgG as a negative control.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C overnight. Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qRT-PCR using primers specific to the promoter regions of target genes.
Phosphoproteomics using SILAC
-
SILAC Labeling: Culture HCT116 cells for at least five passages in SILAC medium containing either "light" (Arg0, Lys0) or "heavy" (Arg10, Lys8) isotopes of arginine and lysine.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle (DMSO).
-
Cell Lysis and Protein Digestion: Harvest and mix the "light" and "heavy" cell populations in a 1:1 ratio based on protein concentration. Lyse the combined cells and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of phosphopeptides between the this compound-treated and control samples to identify CDK8-dependent phosphorylation events.
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: CDK8's role in Wnt and Serum Response pathways.
Experimental Workflows
Caption: Workflows for gene expression and protein phosphorylation analysis.
References
- 1. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 3. Gene - CDK8 [maayanlab.cloud]
- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Cdk8 kinase module regulates interaction of the mediator complex with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 9. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Understanding CDK8 as an Oncogene: A Technical Guide for Researchers
For Immediate Release
[City, State] – November 20, 2025 – Cyclin-dependent kinase 8 (CDK8) has emerged as a critical player in cancer biology, acting as a potent oncogene in a variety of human malignancies. Initially identified as a transcriptional regulator, CDK8's role in driving tumor progression has garnered significant attention from the scientific and drug development communities. This technical guide provides an in-depth overview of CDK8's function as an oncogene, detailing its molecular mechanisms, associated signaling pathways, and the methodologies used to investigate its activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and therapeutic innovation.
Core Function: A Transcriptional Co-regulator Hijacked in Cancer
CDK8 is a serine/threonine kinase that, along with its binding partner Cyclin C, forms a key component of the Mediator complex.[1][2][3] The Mediator complex is a crucial molecular bridge that connects transcription factors to the core RNA polymerase II machinery, thereby regulating gene expression.[2][3] While CDK8 plays a role in normal cellular processes, its aberrant overexpression or amplification in cancer cells leads to the dysregulation of key transcriptional programs that promote cell proliferation, survival, and metastasis.[3][4][5]
One of the primary mechanisms by which CDK8 exerts its oncogenic effects is through the positive regulation of β-catenin-dependent transcription.[3][4][6] The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal and other cancers, and CDK8 has been shown to be essential for the transcriptional activity of β-catenin.[4][6][7] Suppression of CDK8 expression has been demonstrated to inhibit the proliferation of colon cancer cells that exhibit high levels of both CDK8 and β-catenin activity.[3][4]
Quantitative Insights: CDK8 Amplification and Overexpression in Cancer
The oncogenic role of CDK8 is underscored by its frequent genetic amplification and protein overexpression in a wide range of human cancers. Analysis of large cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed recurrent copy number gains of the CDK8 gene.[8] Immunohistochemical studies have further corroborated these findings at the protein level, often correlating elevated CDK8 expression with more advanced disease and poorer patient prognosis.[4][6]
| Cancer Type | CDK8 Amplification Frequency | CDK8 Overexpression Frequency | References |
| Colorectal Cancer | ~47% (Copy Number Gain) | ~70-76% | [9][10] |
| Breast Cancer | ~3-4.11% | Higher than normal tissue | [8][9][11] |
| Prostate Cancer | High frequency in aggressive subtypes | Increased in advanced stages | [8][12][13] |
| Gastric Cancer | - | Associated with β-catenin activation | [9][10] |
| Melanoma | - | Elevated in mH2A-deficient melanoma | [9] |
| Pancreatic Cancer | Amplified | Upregulated | [14][15] |
| Ovarian Cancer | - | Elevated | [6] |
| Sarcomas | ~4.8% (Dedifferentiated Liposarcoma) | - | [8] |
| Bladder/Urinary Tract Cancer | ~4.11% | - | [8] |
Therapeutic Targeting: The Landscape of CDK8 Inhibitors
The critical role of CDK8 in driving oncogenic transcriptional programs has made it an attractive target for therapeutic intervention.[14][16] Several small molecule inhibitors of CDK8 have been developed and are currently under investigation in preclinical and clinical settings.[16] These inhibitors typically target the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.[16] The therapeutic potential of these agents lies in their ability to disrupt the aberrant gene expression profiles that cancer cells depend on for their growth and survival.[16]
| Inhibitor | Target(s) | IC50 (CDK8) | Cell Line Examples | References |
| Senexin B | CDK8/19 | ~11 nM (cell-based) | HCT116, HT29, SW480 (Colon) | [3][17] |
| RVU120 (SEL120) | CDK8/19 | <100 nM | T-ALL cell lines | [18] |
| BI-1347 | CDK8/19 | 1.4 nM (biochemical) | Melanoma, Breast Cancer xenografts | [16] |
| Cortistatin A | CDK8/19 | - | HCT-116 (Colon) | |
| BCD-115 | CDK8/19 | - | Advanced/Metastatic Breast Cancer | |
| TSN-084 | CDK8/19 | - | Advanced Malignant Tumors |
Key Signaling Pathways Modulated by CDK8
CDK8's influence extends across multiple oncogenic signaling pathways, highlighting its central role in coordinating the cancer cell's transcriptional landscape.
Wnt/β-catenin Signaling
As previously mentioned, CDK8 is a critical coactivator of the Wnt/β-catenin pathway.[3][4][6] It enhances the transcriptional activity of the β-catenin/TCF complex, leading to the expression of target genes involved in cell proliferation, such as MYC and Cyclin D1.[3][6]
TGF-β/SMAD Signaling
CDK8 has been shown to modulate the transforming growth factor-beta (TGF-β) pathway. In some contexts, CDK8 can stimulate TGF-β/SMAD-driven transcription of microRNAs that regulate key cellular processes like invasion and metastasis.[10][17] For instance, CDK8 can promote the expression of miR-181b, which in turn targets the tumor suppressor TIMP3.[10][17]
STAT Signaling
CDK8 is also a key regulator of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.[16] It can directly phosphorylate STAT1 on serine 727, a modification that is required for its full transcriptional activity.[16] This has implications for interferon-gamma (IFN-γ) signaling and immune responses.[16]
Experimental Protocols: A Guide to Studying CDK8
Investigating the oncogenic functions of CDK8 requires a robust set of experimental techniques. Below are detailed methodologies for key assays.
CDK8 Kinase Assay
This assay measures the ability of CDK8 to phosphorylate a substrate, providing a direct measure of its enzymatic activity and the efficacy of potential inhibitors.
Materials:
-
Recombinant human CDK8/Cyclin C complex
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
CDK8 substrate (e.g., a peptide substrate or a protein like the C-terminal domain of RNA Polymerase II)
-
ADP-Glo™ Kinase Assay kit (for luminescence-based detection) or P81 phosphocellulose paper (for radiometric detection)
-
Microplate reader (luminometer or scintillation counter)
Procedure (Luminescence-based):
-
Prepare a master mix containing kinase assay buffer, ATP, and the CDK8 substrate.
-
Aliquot the master mix into a 96-well plate.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Initiate the reaction by adding the diluted CDK8/Cyclin C enzyme.
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Incubate at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 45 minutes.
-
Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of CDK8, providing insights into the genes it regulates.
Materials:
-
Cancer cell line of interest
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
ChIP-grade anti-CDK8 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CDK8 antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of CDK8 inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of a CDK8 inhibitor or vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Wnt/β-catenin Luciferase Reporter Assay
This assay measures the effect of CDK8 on the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
CDK8 expression plasmid or siRNA targeting CDK8
-
Wnt3a conditioned media or a GSK3β inhibitor (e.g., LiCl) to activate the pathway
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF luciferase reporter plasmid, the normalization control plasmid, and either a CDK8 expression plasmid or siRNA.
-
After 24 hours, stimulate the cells with Wnt3a conditioned media or a GSK3β inhibitor to activate the Wnt pathway.
-
Incubate for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Generation of CDK8 Knockdown Cell Lines
Stable knockdown of CDK8 expression using shRNA allows for the long-term study of its function.
Materials:
-
Lentiviral or retroviral shRNA expression vectors targeting CDK8
-
Packaging plasmids
-
HEK293T cells (for virus production)
-
Target cancer cell line
-
Polybrene
-
Selection antibiotic (e.g., puromycin)
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the shRNA expression vector and packaging plasmids to produce viral particles.
-
Transduction: Harvest the virus-containing supernatant and use it to infect the target cancer cell line in the presence of polybrene.
-
Selection: After 48-72 hours, select for transduced cells by adding the appropriate antibiotic to the culture medium.
-
Validation: Expand the antibiotic-resistant cells and validate the knockdown of CDK8 expression by qPCR and Western blotting.
Conclusion
CDK8 has been firmly established as a bona fide oncogene in a significant fraction of human cancers. Its role as a key transcriptional co-regulator, particularly in the context of the Wnt/β-catenin pathway, makes it a compelling target for cancer therapy. The development of potent and selective CDK8 inhibitors holds promise for the treatment of various malignancies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of CDK8 in cancer and to evaluate the efficacy of novel therapeutic strategies targeting this critical oncogene. As our understanding of CDK8's function continues to evolve, so too will our ability to translate this knowledge into meaningful clinical benefits for cancer patients.
References
- 1. biorxiv.org [biorxiv.org]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Expression and Prognostic Significance of CDK8 and β-Catenin in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. CDK8 selectively promotes the growth of colon cancer metastases in the liver by regulating gene expression of TIMP3 and matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockout of cyclin-dependent kinases 8 and 19 leads to depletion of cyclin C and suppresses spermatogenesis and male fertility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proqinase.com [proqinase.com]
- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. Frontiers | Antagonizing CDK8 Sensitizes Colorectal Cancer to Radiation Through Potentiating the Transcription of e2f1 Target Gene apaf1 [frontiersin.org]
- 16. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of transcription-regulating kinase CDK8 in colon cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the CDK8 Inhibitor Cortistatin A
Disclaimer: No specific experimental protocol or data could be found for a compound designated "CDK8-IN-16". The following application notes and protocols are based on the well-characterized, potent, and selective CDK8/CDK19 inhibitor, Cortistatin A , and are intended to serve as a representative guide for researchers, scientists, and drug development professionals working with similar molecules.
Introduction to Cortistatin A
Cortistatin A is a natural steroidal alkaloid that has been identified as a highly potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription by RNA Polymerase II.[3] Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development. Cortistatin A serves as a valuable chemical probe for elucidating the biological functions of CDK8 and CDK19.
Data Presentation
Table 1: In Vitro Inhibitory and Binding Activities of Cortistatin A against CDK8
| Parameter | Value | Kinase | Assay Type | Reference |
| IC50 | 12 nM | CDK8 | In Vitro Kinase Assay | [1][3] |
| IC50 | 15 nM | CDK8 | In Vitro Kinase Assay | [4] |
| Kd | 17 nM | CDK8 | Binding Assay | [5] |
| Kd | 0.2 nM | CDK8/CCNC | Binding Assay | [2] |
| Kd | 195 ± 15.8 pM | CDK8/CCNC | Binding Kinetics | [3] |
Table 2: Cellular Activity of Cortistatin A
| Cell Line | Assay Type | Parameter | Value | Reference |
| HUVEC | Antiproliferative | IC50 | 1.8 nM | [2] |
| MOLM-14 | Antiproliferative | GI50 | < 10 nM | [3] |
| MV4-11 | Antiproliferative | IC50 | 11.6 ± 2.7 µM | [6] |
| MOLM-13 | Antiproliferative | IC50 | 12.7 ± 3.3 µM | [6] |
| KG-1 | Antiproliferative | IC50 | 17.2 ± 4.6 µM | [6] |
| SW620 | p-STAT1 (Ser727) Inhibition | IC50 | 8 ± 2 nM | [7] |
Signaling Pathway
Caption: CDK8-mediated phosphorylation of STAT1 at Ser727.
Experimental Protocols
In Vitro CDK8/Cyclin C Kinase Assay
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of Cortistatin A against human CDK8/Cyclin C.
Materials:
-
Recombinant human CDK8/Cyclin C enzyme
-
Protein substrate (e.g., Pol2-CTD, 5 µM)[8]
-
[γ-33P]-ATP[8]
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Cortistatin A
-
DMSO
-
384-well plates
-
Phosphocellulose paper and plate reader
Procedure:
-
Prepare a serial dilution of Cortistatin A in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted Cortistatin A or DMSO (vehicle control).
-
Add the CDK8/Cyclin C enzyme to each well.
-
Initiate the kinase reaction by adding the substrate and [γ-33P]-ATP mixture. The final ATP concentration should be close to its Km for CDK8.[8]
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]-ATP.
-
Measure the incorporated radioactivity using a suitable plate reader.
-
Calculate the percentage of inhibition for each Cortistatin A concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Cortistatin A concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro radiometric kinase assay.
Cellular Proliferation Assay (MTT/CCK-8)
This protocol is for assessing the anti-proliferative effect of Cortistatin A on acute myeloid leukemia (AML) cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)[9]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Cortistatin A
-
DMSO
-
96-well plates
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed the AML cells in 96-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare a serial dilution of Cortistatin A in the cell culture medium.
-
Treat the cells with the diluted Cortistatin A or DMSO (vehicle control) and incubate for the desired time period (e.g., 72 hours).[9]
-
Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability against the logarithm of the Cortistatin A concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Western Blot for Phospho-STAT1 (Ser727)
This protocol is for detecting the inhibition of CDK8-mediated STAT1 phosphorylation in cells treated with Cortistatin A.
Materials:
-
Human cell line (e.g., SW620)[7]
-
Cell culture medium
-
Cortistatin A
-
DMSO
-
Stimulant (e.g., IFN-γ)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of Cortistatin A or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine like IFN-γ to induce STAT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT1.
Caption: Logical workflow for Western Blot analysis of p-STAT1.
References
- 1. Cortistatin A|882976-95-6|COA [dcchemicals.com]
- 2. Probe Cortistatin-A | Chemical Probes Portal [chemicalprobes.org]
- 3. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Simvastatin Preferentially Targets FLT3/ITD Acute Myeloid Leukemia by Inhibiting MEK/ERK and p38-MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
Application Notes and Protocols for CDK8-IN-16 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CDK8-IN-16 is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.[1] These kinases are components of the Mediator complex, a key regulator of transcription by RNA Polymerase II. Dysregulation of CDK8/19 activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic applications.
Data Presentation
The following tables summarize the in vitro and cell-based activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]
| Target | IC50 (nM) |
| CDK8 | 5.1 |
| CDK19 | 5.6 |
Table 2: Cell-Based Activity of this compound [1]
| Assay | Cell Line | IC50 (nM) |
| Inhibition of phospho-STAT1 (Ser727) | SW620 | 17.9 |
| Inhibition of WNT Signaling Pathway | 7dF3 | 7.2 |
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathways
CDK8, as part of the Mediator complex, regulates the activity of several key signaling pathways involved in cell proliferation, differentiation, and immune responses. Understanding these pathways is crucial for interpreting the effects of this compound.
Caption: this compound inhibits CDK8/Mediator activity in Wnt and STAT pathways.
Experimental Workflow: In Vitro Kinase Assay
A typical workflow for an in vitro kinase assay to determine the IC50 of this compound is depicted below. This can be adapted for various assay formats like ADP-Glo™ or radiometric assays.
Caption: Workflow for determining the IC50 of this compound in a kinase assay.
Experimental Protocols
In Vitro CDK8/Cyclin C Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against CDK8/Cyclin C using a luminescence-based ADP detection method.
Materials:
-
CDK8/Cyclin C, active recombinant human protein
-
CDK Substrate Peptide (e.g., a peptide derived from a known CDK8 substrate like STAT1)
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer.
-
Prepare a 2X solution of CDK8/Cyclin C in 1X kinase buffer. The final concentration should be optimized for a robust signal (e.g., 1-5 nM).
-
Prepare a 2X solution of the substrate peptide in 1X kinase buffer. The final concentration should be at or near the Km for the enzyme.
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in 1X kinase buffer to create a range of 4X final concentrations.
-
Prepare a 4X ATP solution in 1X kinase buffer. The final concentration should be at the Km for ATP.
-
-
Assay Plate Setup (384-well format):
-
Add 2.5 µL of the 4X this compound dilutions or vehicle (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of the 2X enzyme/substrate mix to all wells except the "no enzyme" negative controls. Add 5 µL of 2X substrate in 1X kinase buffer to the "no enzyme" wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive (vehicle) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for Inhibition of STAT1 Phosphorylation
This protocol describes a method to measure the ability of this compound to inhibit the phosphorylation of STAT1 at Serine 727 in a cellular context.
Materials:
-
SW620 cells (or another suitable cell line with detectable p-STAT1 S727)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
Interferon-gamma (IFN-γ) to stimulate STAT1 phosphorylation
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT1 (Ser727) and anti-total STAT1
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or a plate-based detection method (e.g., HTRF)
Procedure:
-
Cell Culture and Treatment:
-
Seed SW620 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT1 (S727) and total STAT1.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT1 and total STAT1.
-
Normalize the p-STAT1 signal to the total STAT1 signal for each treatment condition.
-
Calculate the percent inhibition of STAT1 phosphorylation at each concentration of this compound relative to the IFN-γ stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
WNT Signaling Reporter Assay
This protocol uses a luciferase reporter gene under the control of a TCF/LEF responsive element to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
7dF3 cells (or another Wnt-responsive reporter cell line)
-
Cell culture medium
-
This compound
-
Wnt3a conditioned medium or recombinant Wnt3a to activate the pathway
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 7dF3 cells in white, clear-bottom 96-well plates and allow them to attach overnight.
-
-
Compound Treatment and Pathway Activation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the this compound dilutions or vehicle.
-
Activate the Wnt pathway by adding Wnt3a to the medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a parallel assay with a viability reagent like CellTiter-Glo®) if compound toxicity is a concern.
-
Calculate the percent inhibition of Wnt signaling at each concentration of this compound relative to the Wnt3a-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
References
Application Notes and Protocols for In Vivo Administration of CDK8 Inhibitors
A Comprehensive Guide for Researchers in Drug Development
Note: Specific in vivo dosage and administration protocols for CDK8-IN-16 are not publicly available at this time. The following application notes and protocols are based on data from other well-characterized CDK8/19 inhibitors and are intended to serve as a representative guide for researchers. Optimization of dosing, vehicle, and administration route is critical for any new chemical entity, including this compound.
Introduction to CDK8 Inhibition in Preclinical Models
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in various cancers, including colorectal, breast, and acute myeloid leukemia (AML). As a component of the Mediator complex, CDK8 modulates the activity of several oncogenic signaling pathways, such as Wnt/β-catenin, TGF-β, and STAT. Inhibition of CDK8 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating anti-tumor efficacy in preclinical in vivo models.
These application notes provide an overview of the methodologies for evaluating CDK8 inhibitors in vivo, with a focus on xenograft models. The protocols outlined below are based on published studies of compounds such as BI-1347 and Senexin B, offering a solid starting point for the preclinical assessment of novel CDK8 inhibitors like this compound.
Quantitative Data Summary of Representative CDK8 Inhibitors
The following tables summarize key quantitative data for this compound and other representative CDK8 inhibitors.
| Compound | Target(s) | IC50 (nM) | Animal Model | Administration Route | Dosage | Key Findings |
| This compound | CDK8/19 | 5.1/5.6[1] | Rat (Pharmacokinetics) | Oral | Not specified for efficacy | Oral bioavailability of 57%[1] |
| BI-1347 | CDK8/19 | 1.1 (CDK8) | Murine Melanoma & Breast Cancer Models | Oral Gavage | 10 mg/kg daily | Increased anti-tumor activity and survival[2] |
| ABM-3249 | CDK8 | 1.4 | AML Xenograft (MV4-11) | Oral | 25 mg/kg | Complete remission in all mice[3] |
| RVU120 | CDK8/19 | Not specified | TNBC Xenografts | Not specified | Well-tolerated doses | Single-agent efficacy[4] |
Signaling Pathways Modulated by CDK8
CDK8 exerts its influence on cancer progression by modulating key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a CDK8 inhibitor in a xenograft model.
Protocol: Evaluation of a CDK8 Inhibitor in a Subcutaneous Xenograft Model
This protocol is a composite based on methodologies for potent, selective CDK8/19 inhibitors.
Objective: To evaluate the anti-tumor efficacy of a CDK8 inhibitor in a subcutaneous cancer xenograft model.
Materials:
-
Animals: Immunocompromised mice (e.g., NOD/SCID, Nu/Nu), 6-8 weeks old.
-
Tumor Cells: A relevant cancer cell line (e.g., MV-4-11 for AML, MDA-MB-231 for TNBC).
-
CDK8 Inhibitor: Test compound (e.g., this compound).
-
Vehicle Control: A suitable vehicle for the test compound (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water).
-
Cell Culture Reagents: Growth medium, supplements, PBS, trypsin.
-
Surgical and Dosing Equipment: Syringes, needles, oral gavage needles, calipers.
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the CDK8 inhibitor formulation and vehicle control. For oral administration, a common vehicle is 0.5% CMC-Na.
-
Administer the treatment (e.g., 10-25 mg/kg) and vehicle control via the chosen route (e.g., oral gavage) at the determined frequency (e.g., daily).
-
Monitor the body weight of the mice and tumor volume regularly throughout the study.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
At the endpoint, euthanize the mice and carefully excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion fixed in formalin for histological analysis.
-
Pharmacodynamic Marker Analysis:
-
To confirm target engagement in vivo, assess the phosphorylation status of downstream markers of CDK8 activity, such as STAT1 (Ser727), in tumor lysates via Western blotting or immunohistochemistry.
Conclusion
While direct in vivo data for this compound is not yet in the public domain, the information gathered from other potent and selective CDK8 inhibitors provides a strong framework for designing and executing preclinical efficacy studies. The protocols and data presented here serve as a valuable resource for researchers aiming to investigate the therapeutic potential of novel CDK8 inhibitors in various cancer models. Careful consideration of the compound's specific pharmacokinetic and pharmacodynamic properties will be essential for successful preclinical development.
References
Application Notes and Protocols for Western Blot Analysis of p-STAT1 (Ser727) Following CDK8-IN-16 Treatment
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for utilizing CDK8-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), in Western blot analysis to monitor the phosphorylation status of its downstream target, Signal Transducer and Activator of Transcription 1 (STAT1), at the serine 727 residue (p-STAT1 Ser727).
Introduction
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex and plays a crucial role in regulating gene expression through the phosphorylation of various transcription factors.[1] One of its well-established substrates is STAT1, which it phosphorylates at serine 727.[2][3][4] This phosphorylation event is critical for the maximal transcriptional activity of STAT1 in response to stimuli such as interferon-γ (IFNγ).[5][6] this compound is a chemical probe that can be employed to investigate the cellular consequences of CDK8 inhibition. By examining the phosphorylation levels of STAT1 at Ser727, researchers can assess the efficacy and mechanism of action of CDK8 inhibitors. Both CDK8 and its close paralog CDK19 are known to mediate the phosphorylation of STAT1 at S727 in a kinase-dependent manner.[5][7]
Signaling Pathway
The following diagram illustrates the role of CDK8 in the phosphorylation of STAT1 and the inhibitory effect of this compound.
Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by this compound.
Data Presentation
The following table summarizes representative quantitative data from a dose-response experiment where VCaP prostate cancer cells were treated with this compound for 24 hours, followed by stimulation with IFNγ for 30 minutes. The levels of phosphorylated STAT1 (p-STAT1 Ser727) were assessed by Western blot and quantified relative to the total STAT1 protein levels. This data is based on similar experiments using CDK8/19 inhibitors which have been shown to suppress STAT1 phosphorylation at Ser727.[1]
| This compound Conc. (µM) | p-STAT1 (Ser727) Relative Intensity | Total STAT1 Relative Intensity |
| 0 (DMSO) | 1.00 | 1.00 |
| 0.1 | 0.68 | 0.98 |
| 0.3 | 0.35 | 1.02 |
| 1.0 | 0.12 | 0.99 |
| 3.0 | 0.04 | 1.01 |
Experimental Workflow
The diagram below outlines the major steps for performing a Western blot to analyze p-STAT1 (Ser727) levels following treatment with this compound.
Caption: Workflow for Western blot analysis of p-STAT1 (Ser727) after this compound treatment.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect changes in STAT1 Ser727 phosphorylation upon treatment with this compound.
Materials and Reagents
-
Cell Line: VCaP, HCT116, or other relevant cell line expressing CDK8 and STAT1.
-
This compound: Prepare stock solutions in DMSO.
-
IFNγ: Recombinant human IFNγ.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-STAT1 (Ser727)
-
Mouse anti-total STAT1
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 hours).
-
If investigating stimulated phosphorylation, treat with IFNγ (e.g., 5 ng/mL) for 30-60 minutes prior to cell lysis.[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. The use of BSA instead of non-fat dry milk is often recommended for phospho-protein detection to reduce background.
-
Incubate the membrane with primary antibodies against p-STAT1 (Ser727), total STAT1, and a loading control (e.g., β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but often range from 1:1000.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-STAT1 (Ser727) band to the total STAT1 band and then to the loading control to determine the relative changes in phosphorylation.[9]
-
References
- 1. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Cell Proliferation Assay Using CDK8-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. The CDK8 module plays a critical role in modulating the activity of RNA polymerase II and various transcription factors, thereby influencing a multitude of cellular processes, including cell cycle progression, differentiation, and signal transduction. Dysregulation of CDK8 activity has been implicated in the pathogenesis of numerous cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia, making it an attractive target for therapeutic intervention.
CDK8-IN-16 is a potent and selective inhibitor of CDK8. These application notes provide a comprehensive guide to utilizing this compound in cell proliferation assays to assess its anti-proliferative effects on cancer cell lines. The provided protocols and data will enable researchers to effectively design and execute experiments to evaluate the efficacy of this inhibitor and explore its therapeutic potential.
Mechanism of Action
CDK8 exerts its influence on gene expression through multiple signaling pathways. As a component of the Mediator complex, it can both positively and negatively regulate transcription. Key pathways modulated by CDK8 include:
-
Wnt/β-catenin Signaling: CDK8 is a positive regulator of β-catenin-driven transcription. In many cancers, particularly colorectal cancer, aberrant Wnt signaling leads to the accumulation of β-catenin, which then translocates to the nucleus and, in concert with TCF/LEF transcription factors, drives the expression of genes promoting cell proliferation and survival. CDK8 can phosphorylate β-catenin, enhancing its transcriptional activity.
-
STAT Signaling: CDK8 can directly phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3. Phosphorylation of STATs is a critical step in their activation and subsequent regulation of target genes involved in cell growth, differentiation, and apoptosis. Inhibition of CDK8 can therefore modulate the activity of these important signaling pathways.
-
TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis, is also influenced by CDK8. CDK8 can phosphorylate SMAD proteins, the key downstream effectors of the TGF-β pathway, thereby modulating their transcriptional activity.
By inhibiting the kinase activity of CDK8, this compound can disrupt these signaling cascades, leading to a reduction in the expression of genes essential for cell proliferation and survival, ultimately resulting in an anti-proliferative effect in cancer cells dependent on these pathways.
Data Presentation
The following tables summarize the inhibitory activity of various CDK8 inhibitors on different cancer cell lines. While specific IC50 values for this compound are not extensively published, the data for other potent CDK8 inhibitors provide a valuable reference for expected efficacy.
Table 1: IC50 Values of CDK8 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| BI-1347 | MV-4-11 | Acute Myeloid Leukemia | < 1000 | |
| Compound 2 | OCI-Ly3 | Lymphoma | < 1000 | |
| Senexin B | BT474 | Breast Cancer | Not specified | |
| 15w | SW48 | Colon Cancer | Not specified | |
| AT-7519 | HCT-116 | Colon Cancer | 40-940 | |
| LY-2857785 | U2OS | Osteosarcoma | Not specified |
Table 2: Effects of CDK8 Inhibition on Cell Viability
| Inhibitor | Cell Line | Effect | Reference |
| CDK8 inhibitor 4 | MDA-MB-468 | Decreased cell viability, increased apoptosis | |
| CDK8 inhibitor 4 | HCT116 | Decreased cell viability, increased apoptosis | |
| CDK8 inhibitor 4 | Colo205 | Decreased cell viability, increased apoptosis | |
| Senexin B | BT474 | Growth inhibition |
Experimental Protocols
Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)
This protocol describes a colorimetric assay for the determination of cell viability in response to treatment with this compound. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/mL, but this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and density.
-
Gently shake the plate to ensure the formazan dye is evenly distributed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: CDK8 in the Wnt/β-catenin Signaling Pathway.
Caption: CDK8 in the STAT Signaling Pathway.
Caption: CDK8 in the TGF-β Signaling Pathway.
Experimental Workflow Diagram
Caption: Cell Proliferation Assay Workflow.
Application Notes and Protocols for Gene Expression Analysis Following CDK8-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that plays a multifaceted role in gene expression. As a component of the Mediator complex, CDK8 can act as both a coactivator and a corepressor of transcription, influencing a wide array of signaling pathways critical in development and disease, including cancer. CDK8, and its close paralog CDK19, modulate transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, as well as various transcription factors such as SMADs, STATs, and NOTCH.
CDK8-IN-16 is a potent and orally active dual inhibitor of CDK8 and CDK19, with IC50 values of 5.1 nM and 5.6 nM, respectively. By inhibiting the kinase activity of CDK8 and CDK19, this compound provides a powerful tool to dissect their roles in transcriptional regulation and to explore their therapeutic potential. These application notes provide detailed protocols for analyzing global gene expression changes in response to this compound treatment, along with data presentation guidelines and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Gene Expression Analysis
Treatment of cancer cell lines with CDK8/19 inhibitors leads to significant changes in gene expression. The direction and magnitude of these changes are context-dependent, varying with cell type, treatment duration, and the specific inhibitor used. Early responses (3-6 hours) to CDK8/19 inhibition often involve the downregulation of immediate early genes, while longer treatments (24 hours or more) can lead to a broader upregulation of gene sets, including those associated with super-enhancers in certain contexts like Acute Myeloid Leukemia (AML).
Below are representative tables summarizing differentially expressed genes following treatment with CDK8/19 inhibitors in different cancer cell models. This data is synthesized from publicly available datasets to provide an expected outcome of a typical gene expression analysis experiment.
Table 1: Representative Downregulated Genes Following Short-Term CDK8/19 Inhibition in Colon Cancer Cells (e.g., HCT116)
Data synthesized from studies on CDK8/19 inhibitors in colon cancer models.
| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.5 | < 0.01 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.1 | < 0.01 |
| EGR1 | Early Growth Response 1 | -2.3 | < 0.01 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.8 | < 0.01 |
| DUSP1 | Dual Specificity Phosphatase 1 | -2.0 | < 0.01 |
| ID1 | Inhibitor Of DNA Binding 1, HLH Protein | -1.7 | < 0.01 |
Table 2: Representative Upregulated Super-Enhancer Associated Genes Following CDK8/19 Inhibition in Acute Myeloid Leukemia (AML) Cells (e.g., MOLM-14)
Data synthesized from Pelish et al., Nature, 2015, which utilized the CDK8/19 inhibitor cortistatin A.
| Gene Symbol | Description | Log2 Fold Change (approx.) | p-value (adjusted) |
| CEBPA | CCAAT Enhancer Binding Protein Alpha | 2.8 | < 0.001 |
| IRF8 | Interferon Regulatory Factor 8 | 3.1 | < 0.001 |
| KLF4 | Kruppel Like Factor 4 | 2.5 | < 0.001 |
| ETV6 | ETS Variant Transcription Factor 6 | 2.2 | < 0.001 |
| IRF1 | Interferon Regulatory Factor 1 | 2.9 | < 0.001 |
| PIM1 | Pim-1 Proto-Oncogene, Serine/Threonine Kinase | 2.4 | < 0.001 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its impact on gene expression.
Materials:
-
Cancer cell line of interest (e.g., HCT116, SW620, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For example, seed 5 x 10^5 cells per well for HCT116.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Treatment Media:
-
On the day of treatment, prepare fresh serial dilutions of this compound in complete culture medium. A typical concentration range to test for initial experiments is 10 nM to 1 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Aspirate the old medium from the wells.
-
Add 2 mL of the prepared treatment or vehicle control media to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6 hours for early gene expression changes, 24 hours for later responses).
-
-
Cell Harvest for RNA Extraction:
-
After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 350 µL of lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit) directly to each well.
-
Scrape the cells and homogenize the lysate by passing it through a 20-gauge needle or by vortexing.
-
Proceed immediately to RNA extraction or store the lysate at -80°C.
-
Protocol 2: RNA Extraction and Quality Control
This protocol outlines the extraction of total RNA from this compound-treated cells and subsequent quality assessment.
Materials:
-
Cell lysates from Protocol 1
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
70% Ethanol
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument
Procedure:
-
RNA Extraction:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. For the Qiagen RNeasy Mini Kit, this will involve adding ethanol to the lysate, binding the RNA to a silica column, washing, and eluting the RNA in RNase-free water.
-
-
RNA Quantification:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
RNA Integrity Check:
-
Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for downstream RNA-sequencing applications.
-
Protocol 3: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
This protocol provides a high-level overview of the steps involved in analyzing gene expression changes using RNA-Seq.
Materials:
-
High-quality total RNA (RIN ≥ 8)
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Isolate mRNA using poly-T oligo-attached magnetic beads.
-
Fragment the mRNA and synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the libraries and sequence them on an NGS platform to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle-treated samples. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CDK8 and the experimental workflow for gene expression analysis.
Caption: Key signaling pathways modulated by CDK8.
Application Notes and Protocols for CDK8-IN-16 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in colorectal cancer (CRC).[1][2] Its amplification and overexpression are frequently observed in CRC, correlating with advanced tumor stages and poorer patient survival. CDK8, as a component of the Mediator complex, plays a crucial role in regulating gene transcription. A key mechanism of its oncogenic activity in CRC is through the positive regulation of the Wnt/β-catenin signaling pathway, a pathway aberrantly activated in the vast majority of colorectal tumors.[1][2] Inhibition of CDK8 has been shown to suppress the proliferation of CRC cell lines that exhibit high levels of CDK8 and hyperactive β-catenin signaling, highlighting its potential as a therapeutic target.[2]
CDK8-IN-16 is a potent and orally active dual inhibitor of CDK8 and its close homolog, CDK19. This document provides detailed application notes and protocols for the use of this compound in colorectal cancer cell line-based research, including quantitative data, experimental procedures, and visualization of relevant signaling pathways.
Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound and the effects of CDK8 inhibition on colorectal cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay |
| CDK8 | 5.1 | - | Biochemical Assay |
| CDK19 | 5.6 | - | Biochemical Assay |
| WNT Signaling | 7.2 | 7dF3 | Cellular Assay |
| phospho-STAT1 (Ser727) | 17.9 | SW620 | Cellular Assay |
Data sourced from MedChemExpress product information.[3][4][5]
Table 2: Effects of CDK8 Inhibition on Colorectal Cancer Cell Lines
| Cell Line | Method of Inhibition | Effect | Quantitative Data | Reference |
| HCT116 | CDK8 siRNA | Increased Apoptosis | Apoptosis rate: 23.50 ± 1.20% (vs. 4.77 ± 1.42% in control) | (He et al., 2011) |
| HCT116 | CDK8 siRNA | Cell Cycle Arrest | Increased proportion of cells in G0/G1 phase | (He et al., 2011) |
| SW480 | Senexin B (1 µM) | Decreased Colony Formation | 4.47-fold decrease in colony number | (Liang et al., 2018)[1] |
| HT29 | Senexin B (1 µM) | Moderately Inhibited Long-Term Growth | No significant decrease in colony number, but reduced colony size | (Liang et al., 2018)[1] |
| HCT116 | Senexin B (1 µM) | Moderately Inhibited Long-Term Growth | No significant decrease in colony number, but reduced colony size | (Liang et al., 2018)[1] |
| DLD1, COLO-205 | CDK8 shRNA | Reduced Gene Expression | Decreased expression of β-catenin target genes (MYC, Axin2, LEF1) | (Firestein et al., 2008)[2] |
Note: The data in Table 2 are for CDK8 inhibition via siRNA or other small molecule inhibitors (Senexin B) and serve as a proxy for the expected effects of this compound. Specific quantitative data for this compound's effects on apoptosis and cell cycle in these cell lines are not yet publicly available.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving CDK8 in colorectal cancer and a general workflow for evaluating CDK8 inhibitors.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Lines: HCT116, HT29, SW480, DLD1, and COLO-205 colorectal cancer cell lines.
-
Culture Medium: McCoy's 5A (for HCT116), DMEM (for HT29 and DLD1), or RPMI-1640 (for SW480 and COLO-205) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CDK8, anti-β-catenin, anti-phospho-E2F1 (S375), anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for target genes (e.g., MYC, AXIN2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a valuable tool for investigating the role of CDK8/19 in colorectal cancer. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting CDK8 in this malignancy. Given the central role of the Wnt/β-catenin pathway in colorectal tumorigenesis, inhibitors like this compound hold promise for the development of novel targeted therapies.
References
- 1. CDK8 Is a Colorectal Cancer Oncogene That Regulates β-Catenin Activity [dash.harvard.edu]
- 2. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CDK8-IN-16 in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CDK8-IN-16, a potent dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in the context of leukemia research. The information provided is intended to facilitate the investigation of the therapeutic potential and mechanism of action of this compound in various leukemia subtypes.
Introduction to CDK8 as a Target in Leukemia
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical oncogenic driver in various malignancies, including acute myeloid leukemia (AML).[1][2] As a component of the Mediator complex, CDK8 plays a pivotal role in regulating gene transcription.[3] Its dysregulation in leukemia can lead to the activation of oncogenic signaling pathways, making it an attractive target for therapeutic intervention.[3][4] CDK8 often exerts its influence through the phosphorylation of transcription factors, notably members of the Signal Transducer and Activator of Transcription (STAT) family, such as STAT1 and STAT5, which are known to be constitutively activated in many leukemia types.[5][6][7]
This compound (also referred to as Compound 51) is an orally active, potent dual inhibitor of CDK8 and its paralog CDK19.[8][9][10] Its high affinity and specificity make it a valuable tool for elucidating the role of CDK8/19 in leukemia pathogenesis and for preclinical assessment as a potential therapeutic agent.
Data Presentation: In Vitro Activity of this compound and Comparative Inhibitors
The following tables summarize the reported in vitro potency of this compound and provide a comparative overview with other notable CDK8 inhibitors investigated in the context of leukemia.
Table 1: In Vitro Potency of this compound
| Target/Pathway | IC50 (nM) | Cell Line |
| CDK8 | 5.1 | - |
| CDK19 | 5.6 | - |
| Phospho-STAT1 (Ser727) | 17.9 | SW620 |
| WNT Signaling Pathway | 7.2 | 7dF3 |
Data sourced from MedChemExpress product information.[2][8][9][10][11]
Table 2: Comparative Anti-proliferative Activity of CDK8 Inhibitors in AML Cell Lines
| Compound | Cell Line | IC50/GC50 (µM) | Source |
| Compound 12 | MOLM-13 | 0.02 ± 0.01 | [5][7][12] |
| MV4-11 | 0.03 ± 0.01 | [5][7][12] | |
| Unnamed Inhibitor [I] | MOLM-13 | 0.00002 (CDK8 IC50) | [1] |
| MV4-11 | 0.00003 (CDK8 IC50) | [1] | |
| CDK8-IN-7 | MOLM-13 | 5.9 | [9] |
| OCI-AML3 | 4.8 | [9] | |
| MV4-11 | 5.4 | [9] | |
| Senexin C | MV4-11 | - (Inhibits growth) | [8] |
Mechanism of Action: Inhibition of the CDK8/STAT Signaling Axis
In leukemia, particularly AML, the JAK/STAT pathway is often constitutively active and plays a crucial role in promoting cell proliferation and survival.[6] CDK8 can directly phosphorylate STAT1 at serine 727 (Ser727) and is implicated in the phosphorylation of STAT5, enhancing their transcriptional activity.[1][5][6][7] By inhibiting CDK8, this compound is expected to decrease the phosphorylation of STAT1 and STAT5, leading to the downregulation of their target genes, which are involved in cell cycle progression and apoptosis resistance.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound in leukemia research.
In Vitro Kinase Assay for CDK8
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK8/Cyclin C enzyme.
Materials:
-
Recombinant human CDK8/Cyclin C (e.g., from SignalChem)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., generic peptide substrate like AMARAASAAALARRR)
-
ATP (at Km concentration for CDK8)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the CDK8/Cyclin C enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ kit manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Proliferation Assay
Objective: To assess the anti-proliferative effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay kit
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol (typically 100 µL per well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viability for each concentration relative to the DMSO control and determine the GC50/IC50 value.
Western Blot Analysis for Phospho-STAT1/5
Objective: To determine the effect of this compound on the phosphorylation of STAT1 and STAT5 in leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed leukemia cells and allow them to grow to a suitable density.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ and normalize phospho-protein levels to total protein and the loading control.
References
- 1. Characterization of novel CDK8 inhibitor for acute myeloid leukemia described | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Immune Response Using CDK8 Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription and signal transduction, playing a pivotal role in modulating immune responses. As a component of the Mediator complex, CDK8 can either positively or negatively regulate the activity of various transcription factors, thereby influencing the expression of a wide array of genes, including those central to immunity. Pharmacological inhibition of CDK8 offers a powerful tool to dissect its functions in immune cells and presents a promising therapeutic avenue for various inflammatory and autoimmune diseases, as well as for enhancing anti-tumor immunity.
These application notes provide a detailed overview of the use of CDK8 inhibitors for studying the immune response. As specific data for "CDK8-IN-16" is not publicly available, this document utilizes data from well-characterized, structurally distinct CDK8/19 inhibitors such as DCA (16-didehydro-cortistatin A), Senexin A/B, BRD6989, and CCT251921 as representative examples of this inhibitor class. It is presumed that this compound will exhibit similar biological activities and effective concentration ranges.
Mechanism of Action in the Immune System
CDK8 exerts its immunomodulatory effects primarily through the phosphorylation of key transcription factors, including Signal Transducer and Activator of Transcription (STAT) proteins and components of the NF-κB pathway.[1][2] Inhibition of CDK8 kinase activity can therefore lead to profound changes in the differentiation and function of various immune cell populations.
A key target of CDK8 is the phosphorylation of STAT1 on serine 727 (S727), a post-translational modification crucial for the full transcriptional activity of STAT1 in response to interferons (IFNs).[3][4][5] By inhibiting this phosphorylation event, CDK8 inhibitors can attenuate IFN-γ-mediated signaling.[6] Additionally, CDK8 has been shown to phosphorylate other STATs, including STAT3 and STAT5, impacting the differentiation of T helper cell subsets.[1] CDK8 inhibition has also been linked to the modulation of NF-κB signaling, a central pathway in inflammation.[7]
Data Presentation: Effects of CDK8 Inhibitors on Immune Cells
The following tables summarize the quantitative effects of various CDK8 inhibitors on different immune cell populations as reported in the literature.
Table 1: Effect of CDK8 Inhibitors on T Cell Differentiation
| CDK8 Inhibitor | Cell Type | Assay | Effect | Effective Concentration | Reference |
| DCA | Murine CD4+ T cells | In vitro Treg differentiation | Promotes Treg differentiation | EC50 ~20 nM | [1] |
| DCA | Murine CD4+ T cells | In vitro Th17 differentiation | Inhibits Th17 differentiation | - | [1] |
| DCA | Murine CD4+ T cells | In vitro Th1 differentiation | Inhibits Th1 differentiation | - | [1] |
| CCT251921 | Murine CD4+ T cells | In vitro Treg differentiation | Significantly increases Foxp3+ cells | 10-50 nM | [8] |
| Senexin A | Murine CD4+ T cells | In vitro Treg differentiation | Promotes Treg differentiation | 0.5 µM | [8] |
Table 2: Effect of CDK8 Inhibitors on Cytokine Production
| CDK8 Inhibitor | Cell Type | Stimulus | Cytokine | Effect | Effective Concentration | Reference | | --- | --- | --- | --- | --- | --- | | BRD6989 | Murine BMDCs | R848 | IL-10 | Upregulation | EC50 ~1 µM |[9] | | DCA | Murine BMDCs | R848 | IL-10 | Upregulation | EC50 ~20 nM |[1] | | Senexin B | Human Monocytic Cells (THP-1, U937), PBMCs | Influenza A Virus, LPS | IL-6, IL-1β, CCL2, CXCL10 | Downregulation of mRNA | 1 µM |[2] |
Table 3: Effect of CDK8 Inhibitors on NK Cells
| CDK8 Inhibitor | Cell Type | Assay | Effect | Effective Concentration | Reference | | --- | --- | --- | --- | --- | | BI-1347 | Murine NK cells | Granzyme B expression | ~4-fold increase in Granzyme B+ cells | - |[10] | | Compound 2 | Human NK92MI cells | STAT1 S727 phosphorylation | Inhibition | - |[10] | | BI-1347 | Human primary NK cells | ADCC | Enhanced ADCC | - |[10] |
Experimental Protocols
Protocol 1: In Vitro Murine CD4+ T Cell Differentiation Assay
This protocol is designed to assess the effect of CDK8 inhibitors on the differentiation of naive CD4+ T cells into various T helper subsets (Th1, Th17) and regulatory T cells (Tregs).
Materials:
-
Naive CD4+ T cells (isolated from spleens and lymph nodes of mice)
-
CD3/CD28 Dynabeads
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol
-
Recombinant murine cytokines (IL-2, IL-6, IL-12, TGF-β)
-
Anti-mouse cytokines (anti-IFN-γ, anti-IL-4)
-
CDK8 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3, anti-IFN-γ, anti-IL-17A)
-
Intracellular staining buffer
Procedure:
-
Isolate naive CD4+ T cells from murine spleens and lymph nodes using a commercially available isolation kit.
-
Activate T cells with anti-CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.
-
Plate the activated T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add the appropriate cytokine cocktail for each differentiation condition:
-
Treg: IL-2 (10 ng/mL), TGF-β (5 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)
-
Th17: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
-
Add the CDK8 inhibitor at various concentrations (e.g., 1 nM to 1 µM) or DMSO as a vehicle control to the respective wells.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine staining (Th1, Th17), restimulate the cells for 4-6 hours with PMA (50 ng/mL), ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using an intracellular staining kit according to the manufacturer's instructions.
-
Stain for intracellular markers: Foxp3 for Tregs, IFN-γ for Th1, and IL-17A for Th17.
-
Analyze the cells by flow cytometry to determine the percentage of differentiated cells in each population.
Protocol 2: Macrophage Cytokine Production Assay
This protocol is used to evaluate the effect of CDK8 inhibitors on the production of pro- and anti-inflammatory cytokines by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
DMEM medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) or other TLR agonists (e.g., R848)
-
CDK8 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
ELISA kits for desired cytokines (e.g., IL-10, IL-6, TNF-α, IL-12)
Procedure:
-
Plate macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the CDK8 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS at 100 ng/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the cell lysates in each well, if necessary.
Protocol 3: Western Blot for STAT1 Phosphorylation
This protocol allows for the detection of changes in STAT1 phosphorylation at Serine 727, a direct target of CDK8.
Materials:
-
Immune cells of interest (e.g., macrophages, T cells)
-
Appropriate cell culture medium
-
Interferon-γ (IFN-γ)
-
CDK8 inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with the CDK8 inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT1 and a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
References
- 1. The Cyclin-Dependent Kinase 8 (CDK8) Inhibitor DCA Promotes a Tolerogenic Chemical Immunophenotype in CD4+ T Cells via a Novel CDK8-GATA3-FOXP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases [frontiersin.org]
- 7. CDK8/19 Mediator kinases potentiate induction of transcription by NFκB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cdk8/Cdk19 Activity Promotes Treg Cell Differentiation and Suppresses Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule studies identify CDK8 as a regulator of IL-10 in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Activity Assay for CDK8 with CDK8-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator implicated in a variety of signaling pathways crucial for cell proliferation, differentiation, and oncogenesis. As a component of the Mediator complex, CDK8, in conjunction with its partner Cyclin C, modulates the activity of RNA Polymerase II and various transcription factors. Its aberrant activity has been linked to several cancers, making it a compelling target for therapeutic intervention.
CDK8-IN-16 is a potent and selective inhibitor of CDK8. These application notes provide detailed protocols for assessing the kinase activity of CDK8 and determining the inhibitory potency of this compound using two common assay formats: a luminescent kinase assay and a fluorescence polarization-based assay. The provided data and protocols are intended to guide researchers in setting up robust and reliable assays for screening and characterizing CDK8 inhibitors.
Data Presentation
The inhibitory activity of this compound and other reference compounds against CDK8 is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against CDK8
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| This compound (Compound 32) | CDK8/cyclin C | Fluorescence Polarization | 1100 | 730-fold vs. CDK9/cyclin T1 | [1] |
Table 2: In Vitro Inhibitory Activity of Other CDK8 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Dinaciclib | CDK8/Cyclin C | Luminescent | Not specified | [2] |
| Cortistatin A | CDK8 module | Not specified | 12 | [3] |
| E966-0530-45418 | CDK8 | Not specified | 129 | [4] |
| T-474 | CDK8 | Enzymatic | 1.6 | [5] |
| T-418 | CDK8 | Enzymatic | 23 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
CDK8 Signaling Pathway
Caption: Overview of the CDK8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Luminescent Kinase Assay
Caption: Step-by-step workflow for the CDK8 luminescent kinase assay using ADP-Glo™ technology.
Experimental Protocols
Protocol 1: Luminescent Kinase Assay for CDK8 Activity
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of inhibitors like this compound.[6] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials and Reagents:
-
Recombinant human CDK8/Cyclin C complex
-
CDK Substrate Peptide
-
ATP
-
5x Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
DMSO
-
Nuclease-free water
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and CDK Substrate Peptide. The final concentration of ATP should be at or near the Km for CDK8.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a white, opaque 96-well plate.
-
Add the serially diluted this compound or vehicle (1x Kinase Assay Buffer with DMSO) to the appropriate wells.
-
Include "no enzyme" controls (blank) and "enzyme only" controls (positive control).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the diluted CDK8/Cyclin C enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (blank wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization Kinase Assay for CDK8
This protocol is based on the methodology used to characterize this compound and is suitable for measuring the binding affinity of inhibitors to CDK8.[1]
Materials and Reagents:
-
Recombinant human CDK8/Cyclin C complex
-
Fluorescently labeled peptide tracer (e.g., a phosphopeptide recognized by a specific antibody)
-
Phospho-specific antibody
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
Black, low-volume 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all wells.
-
Prepare a solution of CDK8/Cyclin C in Kinase Reaction Buffer. The optimal concentration should be determined to give a robust signal window.
-
Prepare a solution of the fluorescent tracer and the phospho-specific antibody in Kinase Reaction Buffer. The concentrations of these reagents should be optimized to provide a good assay window.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle (Kinase Reaction Buffer with DMSO) to the wells of a black 384-well plate.
-
Add the CDK8/Cyclin C enzyme solution to all wells.
-
Include controls for no inhibitor (maximum polarization) and a known potent inhibitor or no enzyme (minimum polarization).
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the fluorescent tracer and phospho-specific antibody mixture to all wells.
-
Incubate the plate at room temperature for at least 60 minutes to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of phosphorylated substrate produced.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 4. The structure of CDK8/CycC implicates specificity in the CDK/cyclin family and reveals interaction with a deep pocket binder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols for High-Throughput Screening with CDK8-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex.[1][2] The Mediator complex acts as a bridge between transcription factors and RNA polymerase II, and CDK8's kinase activity plays a crucial role in modulating the expression of genes involved in various signaling pathways.[2][3] Dysregulation of CDK8 activity has been implicated in numerous diseases, most notably in various forms of cancer where it can act as an oncogene.[3][4] Specifically, CDK8 has been shown to be a positive regulator of signaling pathways critical for tumorigenesis, including the Wnt/β-catenin, TGF-β, and STAT pathways.[2][3][5][6] This has made CDK8 an attractive target for therapeutic intervention.
CDK8-IN-16 is a potent and selective inhibitor of CDK8, designed for use in high-throughput screening (HTS) campaigns to identify and characterize modulators of CDK8 activity. These application notes provide detailed protocols for biochemical and cell-based assays to assess the activity of this compound and other potential inhibitors, as well as guidance on data presentation and visualization of relevant signaling pathways.
Data Presentation
Quantitative data from HTS and subsequent characterization assays should be organized for clear comparison. Below are examples of how to present key data for a CDK8 inhibitor like this compound.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value |
| LanthaScreen™ Eu Kinase Binding Assay | CDK8/CycC | IC50 (nM) | Illustrative Value: 15 |
| Radiometric Kinase Assay | CDK8/CycC | IC50 (nM) | Illustrative Value: 25 |
| Kinase Selectivity Panel (400 kinases) | CDK19/CycC | IC50 (nM) | Illustrative Value: 50 |
| Other CDKs (CDK1, 2, 4, 6, 7, 9) | % Inhibition @ 1 µM | Illustrative Value: <10% | |
| Other kinases | % Inhibition @ 1 µM | Illustrative Value: <10% for >95% of kinases |
Table 2: Cellular Activity of this compound
| Assay Type | Cell Line | Pathway | Parameter | Value |
| STAT1 Phosphorylation Assay (ELISA) | HCT116 | STAT Signaling | pSTAT1 (Ser727) IC50 (nM) | Illustrative Value: 100 |
| Wnt Reporter Assay | SW480 | Wnt/β-catenin Signaling | TCF/LEF Reporter IC50 (nM) | Illustrative Value: 150 |
| TGF-β Induced Gene Expression (qPCR) | Panc-1 | TGF-β Signaling | SNAI1 Expression IC50 (nM) | Illustrative Value: 200 |
| Cell Proliferation Assay | VCaP | General | GI50 (µM) | Illustrative Value: 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for CDK8
This biochemical assay measures the binding of an inhibitor to the ATP-binding site of CDK8 in a competitive format.
Materials:
-
CDK8/cyclin C, active enzyme
-
LanthaScreen™ Eu-anti-His Tag Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (5X)
-
This compound and other test compounds
-
384-well microplates (white, low-volume)
-
Microplate reader capable of TR-FRET
Procedure:
-
Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.
-
Prepare Compound Dilutions: Create a serial dilution of this compound and other test compounds in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.
-
Prepare Kinase/Antibody Mixture: Dilute the CDK8/cyclin C enzyme and Eu-anti-His Tag Antibody in 1X Kinase Buffer to a 2X final concentration.
-
Prepare Tracer Solution: Dilute the Kinase Tracer 236 in 1X Kinase Buffer to a 4X final concentration.
-
Assay Assembly:
-
Add 4 µL of each compound dilution to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Initiate the reaction by adding 4 µL of the 4X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 615 nm and 665 nm with an excitation of 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Radiometric Kinase Assay for CDK8
This assay directly measures the enzymatic activity of CDK8 by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
CDK8/cyclin C, active enzyme
-
Protein substrate (e.g., Pol2-CTD peptide)
-
[γ-³³P]-ATP
-
Kinase reaction buffer
-
This compound and other test compounds
-
P81 phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Prepare Master Mix: Prepare a master mix containing the kinase reaction buffer, protein substrate, and CDK8/cyclin C enzyme.
-
Reaction Initiation:
-
Add the compound dilutions to your reaction tubes.
-
Add the master mix to each tube.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
-
Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Spotting: Stop the reaction and spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Data Acquisition: Air dry the P81 paper and expose it to a phosphor screen. Image the screen using a phosphorimager.
-
Data Analysis: Quantify the radioactivity of each spot and calculate the percent inhibition for each compound concentration. Plot the data to determine the IC50 value.
Protocol 3: Cell-Based STAT1 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at Ser727, a known downstream target of CDK8, in a cellular context.[2][7][8]
Materials:
-
HCT116 or other suitable cell line
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
This compound and other test compounds
-
Fixation and permeabilization buffers
-
Primary antibody against phospho-STAT1 (Ser727)
-
Labeled secondary antibody
-
96-well microplates
-
Microplate reader (e.g., for ELISA or high-content imaging)
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with IFN-γ for 15-30 minutes to induce STAT1 phosphorylation.
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with the primary antibody against phospho-STAT1 (Ser727).
-
Wash the cells and incubate with a labeled secondary antibody.
-
-
Data Acquisition: Measure the signal from the labeled secondary antibody using a microplate reader.
-
Data Analysis: Normalize the data to untreated controls and plot the percent inhibition against the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
CDK8 is a critical regulator of multiple oncogenic signaling pathways. Understanding these pathways is essential for interpreting the effects of CDK8 inhibitors.
Caption: High-throughput screening workflow for identifying CDK8 inhibitors.
Caption: Simplified Wnt/β-catenin signaling pathway showing CDK8 involvement.
Caption: Simplified TGF-β signaling pathway illustrating CDK8's role.
References
- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing CDK8-IN-16 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CDK8-IN-16 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1] CDK8 is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II.[2][3] By inhibiting the kinase activity of CDK8 and CDK19, this compound can modulate the transcription of genes involved in various signaling pathways crucial for cell proliferation and survival, such as the Wnt/β-catenin, p53, TGF-β, and STAT pathways.[4][5][6]
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound primarily impacts signaling pathways where CDK8/19 acts as a key transcriptional regulator. These include:
-
Wnt/β-catenin signaling: CDK8 is a known oncogene in colorectal cancer and positively regulates β-catenin-driven transcription.[7][2][8][9] Inhibition by this compound can suppress this pathway.
-
STAT signaling: CDK8 can phosphorylate STAT1 on serine 727 (S727), modulating the interferon response.[10][11] this compound has been shown to inhibit the phosphorylation of STAT1 at this site.[1] CDK8 also regulates STAT3 transcriptional activities.[12]
-
TGF-β/SMAD signaling: CDK8 and CDK9 phosphorylate SMAD proteins, which are key mediators of TGF-β and BMP signaling, influencing their transcriptional activity and turnover.[6][13]
-
p53 signaling: CDK8 can act as a coactivator in the p53 transcriptional program, influencing the expression of target genes like p21.[4][5][14]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: A good starting point for this compound is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on its reported IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. The IC50 of this compound for inhibiting phospho-STAT1 (S727) in SW620 cells is 17.9 nM, and for the WNT signaling pathway in 7dF3 cells, it is 7.2 nM.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity observed | Suboptimal concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). |
| Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new stock solution. Aliquot the stock solution to minimize freeze-thaw cycles. | |
| Cell line resistance: The cell line may not be sensitive to CDK8/19 inhibition. | Confirm the expression of CDK8 and CDK19 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to CDK8 inhibitors (e.g., SW620). | |
| High cell toxicity at low concentrations | High sensitivity of the cell line: Your cells may be particularly sensitive to the inhibition of CDK8/19-regulated pathways. | Use a lower range of concentrations in your dose-response experiments. Reduce the treatment duration. |
| Off-target effects: At higher concentrations, kinase inhibitors can have off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Consider using a structurally different CDK8/19 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. | |
| Inconsistent results | Variability in cell culture: Inconsistent cell seeding density, passage number, or cell health can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Assay variability: Inconsistent incubation times or reagent preparation can introduce variability. | Standardize all experimental steps, including incubation times and reagent preparation. Include appropriate positive and negative controls in every experiment. | |
| Unexpected phenotypic changes | Complex biological role of CDK8/19: CDK8 and CDK19 can act as both transcriptional activators and repressors, and their function is context-dependent. | Thoroughly research the role of CDK8/19 in your specific biological context. Analyze the expression of known downstream targets of the affected signaling pathways to understand the mechanism. |
Quantitative Data
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target/Pathway | Assay Type | Value (nM) | Cell Line | Reference |
| CDK8 | Biochemical Assay | 5.1 | - | [1] |
| CDK19 | Biochemical Assay | 5.6 | - | [1] |
| phospho-STAT1 (S727) | Cellular Assay | 17.9 | SW620 | [1] |
| WNT Signaling Pathway | Cellular Assay | 7.2 | 7dF3 | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range would be from 20 nM to 2 µM (final concentrations will be 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions or vehicle control. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Phospho-STAT1
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a known CDK8 substrate, STAT1.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1 and a loading control like β-actin or GAPDH.
Signaling Pathway Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: STAT signaling pathway and the inhibitory action of this compound.
Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.
Caption: p53 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dundee.ac.uk [dundee.ac.uk]
- 13. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK8 is a stimulus-specific positive coregulator of p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
CDK8-IN-16 off-target effects in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CDK8-IN-16. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We observe significant anti-proliferative effects in our cancer cell line with this compound, but we are unsure if this is an on-target effect. How can we verify this?
A1: It has been demonstrated that the anti-proliferative effects of a potent and selective CDK8 inhibitor, referred to as compound 32 (this compound), are independent of CDK8 or CDK19 inhibition in HCT-116 colon cancer cells.[1] To determine if the observed anti-proliferative activity in your cell line is an off-target effect, it is crucial to perform a control experiment using CDK8 and CDK8/CDK19 knockout (KO) cell lines. If this compound exhibits the same growth inhibition in the wild-type, CDK8 KO, and CDK8/CDK19 double KO cells, this strongly indicates that the anti-proliferative effect is off-target.[1]
Q2: What are the known off-target kinases for this compound?
A2: this compound (compound 32 ) is a highly selective inhibitor of CDK8. However, in a screening panel of 209 kinases, CDK9/cyclin T1 was identified as the most significant off-target.[1] The IC50 for CDK9/cyclin T1 was 1.1 μM, demonstrating a 730-fold selectivity for CDK8/cyclin C over CDK9/cyclin T1.[1] For a detailed selectivity profile, please refer to the data presented in Table 1.
Q3: How can I confirm that this compound is engaging with CDK8 in my cellular experiments?
A3: A reliable method to confirm target engagement is to measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 at serine 727 (pSTAT1-S727) is a well-established pharmacodynamic biomarker for CDK8 inhibition.[1] Treatment with an effective CDK8 inhibitor should lead to a significant reduction in pSTAT1-S727 levels, which can be assessed by western blot. This effect should be comparable to the reduction seen in CDK8 knockout cells.[1]
Q4: Are there any known signaling pathways affected by CDK8 inhibition that I should be aware of?
A4: Yes, CDK8 is a component of the Mediator complex and regulates the transcriptional activity of RNA polymerase II.[1] It has been shown to modulate the output of several oncogenic transcription factors and signaling pathways, including the Wnt/β-catenin pathway, Notch, p53, and TGF-β.[1] Therefore, when studying the effects of this compound, it is important to consider potential impacts on these pathways, which could be independent of its primary kinase inhibitory activity if off-target effects are present.
Troubleshooting Guides
Problem 1: Inconsistent anti-proliferative IC50 values for this compound across different experiments.
-
Possible Cause: Cellular context and off-target effects. The anti-proliferative activity of this compound has been shown to be an off-target effect in HCT-116 cells.[1] This off-target activity may vary depending on the cell line and its specific genetic and proteomic background.
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Verify that this compound is inhibiting CDK8 at the concentrations used by measuring the phosphorylation of STAT1 at Ser727.
-
Use Knockout Controls: If available, compare the anti-proliferative effects in your wild-type cell line with those in a CDK8 knockout and a CDK8/CDK19 double knockout version of the same cell line. Consistent growth inhibition across these lines would confirm an off-target mechanism.
-
Characterize Cell Line Sensitivity: If knockout lines are not available, consider profiling a panel of cell lines to understand the spectrum of sensitivity and correlate it with molecular markers to identify potential off-target dependencies.
-
Problem 2: Difficulty in replicating the reported selectivity of this compound in our in-house kinase panel.
-
Possible Cause: Differences in assay formats and conditions. Kinase inhibition assays are sensitive to ATP concentration, substrate, and the specific recombinant enzyme preparation used.
-
Troubleshooting Steps:
-
Review Assay Conditions: Compare your assay conditions (e.g., ATP concentration) with those reported in the literature for this compound (compound 32 ). The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration.
-
Source of Reagents: Ensure the purity and activity of your recombinant kinases and the inhibitor itself.
-
Orthogonal Assays: Consider using a different assay format to confirm your results, such as a cellular thermal shift assay (CETSA) to measure direct target engagement in a cellular context.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Compound 32)
This table summarizes the inhibitory activity of this compound against a panel of kinases. The data is extracted from the supplementary information of Koehler et al., 2016.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Selectivity vs. CDK8 (fold) |
| CDK8/CycC | 100 | 1.5 | 1 |
| CDK19/CycC | 100 | N/A | N/A |
| CDK9/CycT1 | 99 | 1100 | 730 |
| DYRK1B | 98 | N/A | N/A |
| DYRK1A | 97 | N/A | N/A |
| CLK1 | 97 | N/A | N/A |
| HIPK2 | 96 | N/A | N/A |
| HIPK3 | 96 | N/A | N/A |
| GSK3A | 95 | N/A | N/A |
| GSK3B | 95 | N/A | N/A |
| DYRK2 | 94 | N/A | N/A |
| CLK4 | 91 | N/A | N/A |
| DYRK3 | 89 | N/A | N/A |
| CLK2 | 86 | N/A | N/A |
| HIPK1 | 85 | N/A | N/A |
| CSNK1D | 84 | N/A | N/A |
| CSNK1E | 83 | N/A | N/A |
| STK16 | 82 | N/A | N/A |
| MAP4K4 | 81 | N/A | N/A |
| CDK1/CycB | <50 | >10,000 | >6667 |
| CDK2/CycE | <50 | >10,000 | >6667 |
| CDK4/CycD1 | <50 | >10,000 | >6667 |
| CDK5/p25 | <50 | >10,000 | >6667 |
| CDK6/CycD3 | <50 | >10,000 | >6667 |
| CDK7/CycH/MAT1 | <50 | >10,000 | >6667 |
N/A: Not available from the provided source.
Experimental Protocols
1. Generation of CDK8 and CDK8/CDK19 Knockout HCT-116 Cell Lines via CRISPR-Cas9
This protocol is a generalized procedure based on the methods described for creating the knockout cell lines used to test this compound's off-target effects.[1]
-
Objective: To generate stable knockout cell lines to differentiate between on-target and off-target effects of CDK8 inhibitors.
Fig 1. Workflow for generating knockout cell lines. -
Materials:
-
HCT-116 cells
-
Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
Guide RNA sequences targeting CDK8 and CDK19
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
Antibodies for CDK8, CDK19, and a loading control (e.g., Actin)
-
-
Procedure:
-
Guide RNA Design: Design at least two guide RNAs (gRNAs) targeting an early exon of CDK8 and CDK19 to induce frameshift mutations.
-
Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector that also contains a selection marker, such as puromycin resistance.
-
Transfection: Transfect HCT-116 cells with the gRNA/Cas9 plasmids using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin at a predetermined concentration to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of single-cell-derived colonies.
-
Clone Expansion: Pick individual colonies and expand them in separate wells.
-
Validation:
-
Western Blot: Screen the expanded clones for the absence of CDK8 and/or CDK19 protein by Western blot.
-
Genomic Sequencing: Confirm the presence of insertions or deletions (indels) at the target genomic locus by Sanger sequencing of the PCR-amplified region.
-
-
Generation of Double Knockout: To generate the CDK8/CDK19 double knockout, use the validated CDK8 knockout clone as the parental line and repeat the process with gRNAs targeting CDK19.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol for performing CETSA to confirm the binding of this compound to CDK8 in intact cells.
-
Objective: To assess the target engagement of this compound with CDK8 by measuring changes in the thermal stability of the CDK8 protein.
Fig 2. Experimental workflow for Cellular Thermal Shift Assay (CETSA). -
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody for CDK8
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble CDK8 by Western blotting. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathway Visualization
CDK8 is a key regulator of multiple signaling pathways implicated in cancer. Inhibition of CDK8 can have pleiotropic effects on cellular transcription.
References
Technical Support Center: Minimizing Toxicity of CDK8-IN-16 In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in vivo toxicity of CDK8-IN-16. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates the transcription of various genes by RNA polymerase II.[1] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in several oncogenic signaling pathways, including the Wnt/β-catenin, p53, and TGF-β pathways.[1]
Q2: What are the potential sources of in vivo toxicity with CDK8 inhibitors like this compound?
A2: The in vivo toxicity of CDK8 inhibitors can stem from two primary sources:
-
On-target toxicity: This results from the intended inhibition of CDK8 in normal, healthy tissues where CDK8 plays a physiological role.[2] While conditional deletion of CDK8 in adult mice has been reported to not cause gross abnormalities, its role in various signaling pathways suggests that its inhibition could have systemic effects.[3]
-
Off-target toxicity: This is caused by the inhibitor binding to and affecting other kinases or proteins in the body, leading to unintended biological effects.[4][5][6] Studies on other CDK8 inhibitors have suggested that severe systemic toxicity can be due to off-target effects rather than the inhibition of CDK8 itself.[7][8][9][10] For a compound related to this compound, antiproliferative effects in certain cancer cell lines were found to be independent of CDK8 inhibition, indicating off-target activity.[1]
Q3: Is the antiproliferative effect of this compound always due to CDK8 inhibition?
A3: Not necessarily. A study on a potent and specific CDK8 kinase inhibitor, referred to as compound 32, which is understood to be this compound, demonstrated that its growth-inhibitory effects on HCT-116 colon cancer cells were identical in wild-type, CDK8 knockout, and CDK8/CDK19 double knockout cells.[1] This strongly suggests that the observed antiproliferative activity in this cell line is due to off-target effects.[1] Researchers should therefore validate that the observed phenotype in their model is a true result of CDK8 inhibition.
Troubleshooting Guide
Issue 1: Unexpected in vivo toxicity or adverse effects are observed.
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Conduct a kinome scan: Profile this compound against a broad panel of kinases to identify potential off-target interactions.[7][8]
-
Test in knockout models: If available, utilize CDK8 and/or CDK19 knockout cells or animal models to determine if the observed toxicity persists in the absence of the intended target.[1]
-
Structure-Activity Relationship (SAR) analysis: Test structurally related but inactive analogs of this compound in your in vivo model. If these analogs produce similar toxicity, it is likely an off-target effect related to the chemical scaffold.
-
Possible Cause 2: On-target toxicity in sensitive tissues.
-
Troubleshooting Steps:
-
Dose-escalation studies: Perform a careful dose-escalation study to determine the maximum tolerated dose (MTD).[11] Start with a low dose and gradually increase it while closely monitoring for signs of toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate the plasma and tissue concentrations of this compound with the observed toxicity and the desired on-target modulation (e.g., inhibition of a downstream biomarker). This can help define a therapeutic window.
-
Histopathological analysis: Conduct a thorough histopathological examination of all major organs to identify any tissue-specific toxicities.
-
Possible Cause 3: Inappropriate vehicle or formulation.
-
Troubleshooting Steps:
-
Vehicle toxicity study: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation.
-
Optimize formulation: If the vehicle is found to be toxic, explore alternative, well-tolerated vehicles for in vivo administration.
-
Issue 2: Difficulty in establishing a therapeutic window due to a narrow margin between efficacy and toxicity.
-
Troubleshooting Steps:
-
Refine the dosing schedule: Instead of daily dosing, explore intermittent dosing schedules (e.g., every other day, or 5 days on/2 days off) which may allow for recovery of normal tissues while still maintaining anti-tumor efficacy.
-
Combination therapy: Consider combining a lower, better-tolerated dose of this compound with another therapeutic agent that has a different mechanism of action. This may lead to synergistic efficacy with reduced toxicity.
-
Targeted delivery: For preclinical models, explore the possibility of localized delivery to the tumor site to minimize systemic exposure.
-
Data on CDK8/19 Inhibitor Toxicity
| Inhibitor | Finding | Implication for Toxicity | Reference |
| CCT251921 (Cmpd3) & MSC2530818 (Cmpd4) | Showed severe systemic toxicity in rats and dogs, which did not correlate with their effects on CDK8/19 but did show off-target kinase activity. | Toxicity is likely due to off-target effects. | [7][8][9][10] |
| Senexin B, 16-didehydro-cortistatin A (dCA), 15w | Showed no apparent systemic toxicity in several in vivo cancer models. | CDK8/19 inhibition itself may be well-tolerated, and toxicity is compound-specific. | [8][9] |
| Compound 38 (AU1-100) | No systemic toxicology was observed in mice treated with this potent CDK8 inhibitor. | Highlights the potential for developing non-toxic CDK8 inhibitors. | [12] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats). Use a sufficient number of animals per group (n=3-5) for statistical power.
-
Dose Selection: Based on in vitro efficacy data, select a starting dose and a series of escalating doses (e.g., 3-5 dose levels).
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.
-
Monitoring:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in weight, activity, posture, and grooming.
-
Body Weight: Record body weight at least twice weekly.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood counts (CBC) and serum chemistry analysis.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological analysis to identify target organs of toxicity.
Protocol 2: Distinguishing On-Target vs. Off-Target Toxicity
-
Objective: To determine if the observed in vivo toxicity is due to inhibition of CDK8 or an off-target effect.
-
Method 1: In Vivo Rescue with Knockout Model:
-
Use a conditional CDK8 knockout mouse model.
-
Administer this compound to both wild-type and CDK8 knockout mice.
-
If the toxicity is observed in both genotypes, it is likely an off-target effect. If the toxicity is attenuated or absent in the knockout mice, it is likely on-target.
-
-
Method 2: Biomarker Analysis:
-
Identify a reliable pharmacodynamic biomarker for CDK8 inhibition in vivo (note: STAT1 pS727 phosphorylation has been shown to be an unreliable biomarker for CDK8/19 activity[7][8]).
-
Correlate the dose-dependent toxicity with the dose-dependent modulation of the biomarker in both tumor and normal tissues. A disconnect between biomarker modulation and toxicity may suggest off-target effects.
-
-
Method 3: Inactive Analog Comparison:
-
Synthesize a structurally similar analog of this compound that is inactive against CDK8.
-
Administer the inactive analog to animals at equivalent doses.
-
If the inactive analog produces the same toxicity, the toxicity is likely due to the chemical scaffold and is off-target.
-
Visualizations
Caption: CDK8 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating in vivo toxicity of this compound.
Caption: Logical relationship for distinguishing on-target vs. off-target toxicity.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with CDK8-IN-16
This technical support center provides troubleshooting guidance and detailed protocols for researchers using CDK8-IN-16, a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.
Troubleshooting Guides & FAQs
This section addresses common questions and unexpected results that researchers may encounter during their experiments with this compound.
Q1: I am not observing the expected anti-proliferative effect in my cancer cell line after treatment with this compound, even though I've confirmed target engagement by a decrease in phospho-STAT1 (Ser727). What could be the reason?
A1: This is a frequently observed phenomenon with CDK8/19 inhibitors. Several factors could be at play:
-
Cell Line Dependency: The role of CDK8/19 in cell proliferation is highly context-dependent.[1] While some cancer cell lines are dependent on CDK8 for proliferation, many are not.[2] The anti-proliferative effects of CDK8 inhibition may be more pronounced in specific cancer types, such as those with aberrant Wnt/β-catenin signaling.[3]
-
Redundancy with CDK19: CDK8 and its paralog CDK19 have redundant functions. While this compound inhibits both, the degree of inhibition required to elicit a phenotype may vary between cell lines.
-
Off-Target Effects vs. On-Target Efficacy: The observed cytotoxicity of some CDK8 inhibitors at higher concentrations may be due to off-target effects rather than the intended inhibition of CDK8/19.[4] It is crucial to correlate the phenotypic response with the IC50 for target engagement.
-
Focus on Other Phenotypes: The primary effect of CDK8/19 inhibition may not always be on cell proliferation. CDK8 is a key regulator of transcription, and its inhibition can lead to changes in cell differentiation, migration, or response to other stimuli.[1][5]
Q2: I see a paradoxical increase in the expression of some genes that are reported to be downstream of pathways inhibited by CDK8. Why is this happening?
A2: This can be a consequence of the complex and sometimes opposing roles of CDK8 in transcriptional regulation.
-
Dual Role of CDK8: CDK8 can act as both a transcriptional co-activator and a co-repressor, depending on the cellular context, the specific gene, and the associated transcription factors.[3][5] Therefore, inhibiting CDK8 can sometimes relieve its repressive function on certain genes, leading to their increased expression.
-
Feedback Loops: Inhibition of a kinase can trigger compensatory feedback loops in the cell, leading to the activation of alternative signaling pathways that may upregulate the expression of the same or similar genes.
-
Kinase-Independent Functions: Some effects of CDK8 may be independent of its kinase activity.[6] this compound, as a kinase inhibitor, would not affect these functions, potentially leading to unexpected transcriptional outcomes.
Q3: My in vitro kinase assay results with this compound are inconsistent. What are some common pitfalls?
A3: Inconsistent results in in vitro kinase assays can stem from several technical aspects:
-
Reagent Quality and Handling: Ensure the purity and stability of your recombinant CDK8/Cyclin C protein, substrate, and ATP. Avoid repeated freeze-thaw cycles of the enzyme.[7]
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration used in the assay. Ensure you are using a consistent and appropriate ATP concentration, ideally close to the Km value for ATP of the CDK8 enzyme.
-
Assay Conditions: Factors such as buffer composition, pH, and incubation time can all influence enzyme activity and inhibitor potency. It is important to standardize these conditions across experiments.[7]
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells, as high concentrations can inhibit enzyme activity.[7]
Q4: I am observing different or even opposite effects of this compound compared to what has been reported for CDK8 knockout or knockdown studies. What explains this discrepancy?
A4: Discrepancies between pharmacological inhibition and genetic perturbation are not uncommon and can be attributed to several factors:
-
Off-Target Effects: Small molecule inhibitors can have off-target activities, binding to other kinases or proteins in the cell, which can produce phenotypes that are not seen with a clean genetic knockout.[6]
-
Compensation by CDK19: In a CDK8 knockout/knockdown, the paralog CDK19 may compensate for the loss of CDK8 function. Since this compound inhibits both CDK8 and CDK19, its effects may be more pronounced or different from those of a single-gene perturbation.
-
Kinase-Independent (Scaffolding) Roles: Genetic knockout removes the entire protein, including any non-catalytic scaffolding functions. A kinase inhibitor like this compound only blocks the enzymatic activity, leaving the protein intact to perform other functions.[6]
-
Acute vs. Chronic Perturbation: Pharmacological inhibition is typically an acute event, while genetic knockout or stable knockdown represents a chronic loss of the protein, which may allow for adaptive changes in the cell over time.
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound.
| Target | IC50 | Assay Condition | Reference |
| CDK8 | 5.1 nM | In vitro kinase assay | [8] |
| CDK19 | 5.6 nM | In vitro kinase assay | [8] |
| phospho-STAT1 (Ser727) | 17.9 nM | Cellular assay (SW620 cells) | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro CDK8 Kinase Assay
This protocol is adapted from a generic ADP-Glo™ kinase assay format and should be optimized for your specific laboratory conditions.
Materials:
-
Recombinant human CDK8/Cyclin C protein
-
CDK Substrate Peptide
-
ATP
-
5x Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer with a constant, low percentage of DMSO (e.g., 10% DMSO, to be further diluted in the final reaction).
-
-
Master Mix Preparation:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a final concentration near the Km for CDK8), and the CDK substrate peptide.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted this compound or vehicle control (e.g., 10% DMSO in buffer) to the appropriate wells of the 96-well plate.
-
Add 12.5 µL of the Master Mix to each well.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
-
Enzyme Addition and Reaction:
-
Dilute the CDK8/Cyclin C enzyme to the desired concentration in 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 45 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Normalize the data to the "Positive Control" (vehicle-treated) wells.
-
Calculate the IC50 value by plotting the normalized data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Protocol 2: Western Blot for Phospho-STAT1 (Ser727)
This protocol outlines the steps to assess the cellular activity of this compound by measuring the phosphorylation of its downstream target, STAT1.
Materials:
-
Cell line of interest (e.g., SW620, NK92MI)
-
This compound
-
IFN-β (optional, to stimulate STAT1 phosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 6 hours).[9]
-
Optional: To enhance the phospho-STAT1 signal, stimulate the cells with a cytokine like IFN-β (e.g., 100 U/mL) for the last 1 hour of inhibitor treatment.[9]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phospho-STAT1 to total STAT1 and normalize to the loading control.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol provides a method to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.[10]
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.[10]
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 or 120 hours).[9]
-
-
CCK-8 Addition:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells after subtracting the background absorbance from wells with medium only.
-
Plot the cell viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.
-
Signaling Pathways and Troubleshooting Logic
The following diagrams illustrate the canonical CDK8 signaling pathway and a troubleshooting workflow for unexpected results.
Caption: Canonical signaling pathways modulated by CDK8.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Understanding Inconsistent Results with CDK8-IN-16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the CDK8 inhibitor, CDK8-IN-16, across different cell lines.
Troubleshooting Guide
Researchers using this compound may observe variability in experimental outcomes. This guide addresses common issues and provides a systematic approach to troubleshooting.
Problem: this compound shows different anti-proliferative effects in various cell lines.
Possible Cause 1: Cell Line-Specific Dependence on CDK8 Signaling
Not all cell lines are equally dependent on CDK8 for their proliferation and survival. The oncogenic role of CDK8 is often context-dependent and linked to the specific signaling pathways that are dysregulated in a particular cancer type.
Troubleshooting Steps:
-
Assess the Activity of Key Signaling Pathways: The activity of this compound is often linked to its modulation of pathways such as Wnt/β-catenin, TGF-β/SMAD, NOTCH, and STAT.[1][2] The baseline activity of these pathways can differ significantly between cell lines.
-
Evaluate CDK8 and CDK19 Expression Levels: this compound can also inhibit CDK19, a close homolog of CDK8. The relative expression levels of both kinases can influence the cellular response. However, high expression of CDK19 does not always correlate with sensitivity to CDK8/19 inhibitors.[5][6]
-
Recommendation: Perform western blotting or qPCR to determine the endogenous levels of CDK8 and CDK19 in your panel of cell lines. While not always predictive, this information can provide valuable context.
-
Possible Cause 2: Off-Target Effects of this compound
In some instances, the observed cellular phenotype may be due to the inhibitor acting on targets other than CDK8/19.
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Using a second, structurally unrelated CDK8/19 inhibitor can help to confirm that the observed phenotype is due to on-target inhibition.
-
Perform Genetic Knockdown/Knockout: The most definitive way to confirm on-target activity is to use genetic approaches to deplete CDK8 and/or CDK19.
-
Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out CDK8 and CDK19. If the phenotype of genetic depletion mimics that of this compound treatment, it is likely an on-target effect. In some prostate cancer cells, simultaneous knockdown of both CDK8 and CDK19 was required to suppress proliferation.[6]
-
Possible Cause 3: Transcriptional Reprogramming and Acquired Resistance
CDK8/19 are key regulators of transcriptional reprogramming, which can lead to the development of drug resistance.[7][8]
Troubleshooting Steps:
-
Time-Course Experiments: The effects of CDK8 inhibition on gene expression can be time-dependent. Short-term treatment may lead to downregulation of certain genes, while long-term exposure can result in upregulation.[1][2]
-
Recommendation: Conduct time-course experiments to assess the dynamic changes in gene expression and cellular phenotype in response to this compound.
-
-
Combination Therapies: Combining CDK8 inhibitors with other targeted agents may prevent or overcome resistance. For instance, combining CDK8 inhibitors with EGFR-targeting drugs has been shown to prevent the development of resistance in some cancer cell lines.[8]
-
Recommendation: Explore synergistic effects by combining this compound with other relevant therapeutic agents for your cancer model.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which regulates the transcription of genes by RNA polymerase II.[3][9] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of genes involved in various oncogenic signaling pathways.[1][2]
Q2: Why does the effect of this compound on β-catenin differ between colon and breast cancer cell lines?
The regulation of β-catenin by CDK8 can be cell-type specific. In many colon cancer cell lines, CDK8 acts as an oncogene by promoting β-catenin-dependent transcription.[3][10] Inhibition of CDK8 in these cells leads to a depletion of β-catenin protein.[4] However, in some breast cancer cell lines, such as MDA-MB-468, CDK8 inhibition does not appear to affect β-catenin levels, suggesting that CDK8 may not be a primary regulator of β-catenin in this context, or that compensatory mechanisms are at play.[4]
Q3: Can this compound induce apoptosis?
Yes, pharmacological inhibition of CDK8 has been shown to induce apoptosis in various cancer cell lines, including colon and triple-negative breast cancer cell lines.[4] In the MDA-MB-468 breast cancer cell line, this apoptosis was linked to increased phosphorylation of STAT3, dependent on an increase in the transcription factor E2F1.[4]
Q4: What is the role of CDK19 in the response to this compound?
CDK19 is a close paralog of CDK8 and is also inhibited by many CDK8 inhibitors. CDK8 and CDK19 can have both redundant and distinct functions.[11] In some cell lines, inhibition of both kinases is necessary to achieve a significant anti-proliferative effect.[5][6] However, the expression level of CDK19 does not always predict sensitivity to dual CDK8/19 inhibitors.[5]
Q5: Are there established biomarkers to predict sensitivity to this compound?
Currently, there are no universally established biomarkers to predict sensitivity to CDK8 inhibitors. However, the mutational status of genes in key signaling pathways (e.g., APC in the Wnt pathway for colon cancer) and the expression levels of CDK8-regulated genes could serve as potential indicators. A thorough characterization of the molecular background of the cell lines being tested is crucial.
Quantitative Data Summary
Table 1: Differential Response to CDK8 Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | Effect of CDK8 Inhibition on Proliferation | Effect on β-catenin | Reference |
| HCT116 | Colon Cancer | Decreased | Depleted | [4] |
| Colo205 | Colon Cancer | Decreased | Depleted | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Decreased | No significant change | [4] |
| VCaP | Prostate Cancer | Suppressed (with dual CDK8/19 inhibition) | Not reported | [5][6] |
| LNCaP | Prostate Cancer | Insensitive | Not reported | [5][6] |
| 22Rv1 | Prostate Cancer | Insensitive | Not reported | [5][6] |
Experimental Protocols
Western Blot for CDK8 and Downstream Effectors
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK8, p-STAT1 (S727), STAT1, β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Overview of major signaling pathways modulated by CDK8.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]
- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Gene - CDK8 [maayanlab.cloud]
- 10. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CDK8-IN-16
Welcome to the technical support center for CDK8-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription by RNA Polymerase II.[1][2] By inhibiting the kinase activity of CDK8, this compound can modulate the expression of various genes involved in cell proliferation, survival, and differentiation. CDK8 has been shown to be an oncogene in several cancers, including colorectal cancer.[3]
Q2: I am not observing the expected growth inhibition in my cancer cell line upon treatment with this compound. Are my cells resistant?
While intrinsic or acquired resistance to CDK8 inhibitors is not a widely documented phenomenon, several factors could contribute to a lack of response. It's important to consider that CDK8/19 inhibitors are often utilized to prevent or overcome resistance to other targeted therapies, such as EGFR or CDK4/6 inhibitors, by blocking transcriptional reprogramming.[4][5][6][7][8][9][10]
Potential reasons for a lack of efficacy with this compound monotherapy include:
-
Redundancy with CDK19: CDK8 and its paralog CDK19 have overlapping functions. In some cell lines, simultaneous inhibition of both CDK8 and CDK19 may be necessary to observe a significant anti-proliferative effect.[6]
-
Cell-Type Specific Dependencies: The reliance of cancer cells on CDK8 for survival and proliferation is context-dependent. Some cell lines may not be "addicted" to the CDK8 pathway.
-
Off-Target Effects: At high concentrations, off-target effects of any small molecule inhibitor can lead to unexpected biological outcomes. It is crucial to use the lowest effective concentration.[4]
-
Kinase-Independent Functions of CDK8: CDK8 has functions independent of its kinase activity, such as stabilizing its binding partner Cyclin C.[11] Kinase inhibitors like this compound would not affect these functions.
Q3: How can I confirm that this compound is engaging its target in my cells?
A common pharmacodynamic (PD) marker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[6][7][12] You can perform a western blot to assess the levels of pSTAT1-S727 in your cell lysates following treatment with this compound. A decrease in pSTAT1-S727 would suggest target engagement. However, it is important to note that STAT1 S727 phosphorylation can be regulated by other kinases and stimuli, so it is not an exclusive marker for CDK8/19 activity.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability with this compound treatment. | 1. Cell line is not dependent on CDK8 activity. 2. Suboptimal concentration of this compound. 3. Redundant function of CDK19. 4. Issues with compound stability or activity. | 1. Screen a panel of cell lines to identify those sensitive to CDK8 inhibition. 2. Perform a dose-response curve to determine the optimal IC50. 3. Consider using a dual CDK8/19 inhibitor or co-treatment with a CDK19 inhibitor. 4. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. |
| Inconsistent pSTAT1-S727 inhibition observed in Western Blots. | 1. STAT1 S727 phosphorylation is induced by other signaling pathways in your model. 2. Variability in experimental conditions. 3. Transient effect of the inhibitor. | 1. Investigate other potential upstream kinases of STAT1 in your cell line. 2. Standardize cell density, treatment time, and lysis procedures. 3. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition. |
| Development of resistance to another targeted therapy is not prevented by co-treatment with this compound. | 1. The resistance mechanism is independent of transcriptional reprogramming mediated by CDK8. 2. Insufficient concentration or duration of this compound treatment. | 1. Investigate alternative resistance mechanisms (e.g., secondary mutations in the primary target). 2. Optimize the concentration and treatment schedule of this compound in combination studies. |
Quantitative Data
Table 1: Inhibitory Activity of Selected CDK8/19 Inhibitors in Biochemical and Cellular Assays
| Compound | Target(s) | Biochemical IC50 (nM) | Cell Line | Cellular Assay | Cellular IC50 (µM) | Reference |
| Cortistatin A | CDK8, CDK19 | 12 (CDK8) | MOLM-14 (AML) | STAT1 S727 Phos. | < 0.01 | [13] |
| Senexin B | CDK8, CDK19 | - | BT474 (Breast) | Growth Inhibition | ~1 | [1] |
| 15w | CDK8, CDK19 | - | BT474 (Breast) | Growth Inhibition | ~0.25 | [1] |
| T-474 | CDK8, CDK19 | 1.6 (CDK8), 1.9 (CDK19) | VCaP (Prostate) | Growth Inhibition | ~0.03 | [6] |
| T-418 | CDK8, CDK19 | 23 (CDK8), 62 (CDK19) | VCaP (Prostate) | Growth Inhibition | ~0.1 | [6] |
| E966-0530-45418 | CDK8 | 129 | A549 (Lung) | EMT Inhibition | - | [14] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[15] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.[15] Be careful to avoid introducing bubbles.
-
Incubate the plate for 1-4 hours at 37°C.[15]
-
Measure the absorbance at 450 nm using a microplate reader.[15][16]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CDK8 and Phospho-STAT1 (S727)
This protocol is for assessing the protein levels of total CDK8 and the phosphorylation status of its downstream target STAT1.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-CDK8 (1:1000 dilution)
-
Rabbit anti-phospho-STAT1 (Ser727) (1:1000 dilution)
-
Rabbit anti-STAT1 (total) (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) of CDK8 and Cyclin C
This protocol is for investigating the interaction between CDK8 and its essential binding partner, Cyclin C.
Materials:
-
10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete growth medium
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads
-
Rabbit anti-CDK8 antibody or Rabbit IgG (isotype control)
-
Mouse anti-Cyclin C antibody
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Grow cells to ~90% confluency in 10 cm dishes.
-
Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-4 µg of anti-CDK8 antibody or IgG control overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by Western blotting using antibodies against CDK8 and Cyclin C.
Visualizations
Caption: Simplified overview of CDK8-mediated signaling pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Rationale for combining this compound with other targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. CDK8 and CDK19 act redundantly to control the CFTR pathway in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scientists raise warning over drugs targeting CDK8 and CDK19 - ecancer [ecancer.org]
- 4. benchchem.com [benchchem.com]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of" by Amanda C. Sharko, Chang-Uk Lim et al. [scholarcommons.sc.edu]
- 10. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cyclin-Dependent Kinase 8 Inhibitor E966-0530-45418 Attenuates Pulmonary Fibrosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: CDK8-IN-16 Western Blot Analysis
Welcome to the technical support center for troubleshooting western blot results involving the CDK8 inhibitor, CDK8-IN-16. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter when performing western blots with samples treated with this compound.
Q1: No or Weak Signal for Target Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Increase the total protein loaded per well. For low abundance targets, consider loading 30-50 µg of lysate.[1][2] |
| Suboptimal Antibody Dilution | Optimize the primary antibody concentration by performing a dilution series. Consult the antibody datasheet for recommended starting dilutions.[1] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or adding a low percentage of SDS to the transfer buffer.[1][3] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[1] |
| Target Protein Degradation | Always use fresh lysates and add protease and phosphatase inhibitor cocktails to your lysis buffer.[2] |
| This compound Induced Target Degradation | Some kinase inhibitors can alter protein stability. Perform a time-course experiment to determine the optimal treatment time before significant degradation occurs. |
Q2: High Background on the Western Blot
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. For phospho-antibodies, BSA is often preferred.[1][2][3] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody.[1] |
| Insufficient Washing | Increase the number and duration of washes with TBST after antibody incubations.[1][2][3] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the blotting process. |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulate contamination that can cause speckles on the blot.[1] |
Q3: Non-Specific Bands are Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific, affinity-purified monoclonal antibody if available. Check the antibody datasheet for known cross-reactivities. |
| Secondary Antibody Non-Specificity | Ensure the secondary antibody is specific for the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody. |
| Protein Overload | Reduce the amount of protein loaded onto the gel to minimize non-specific antibody binding.[2] |
| This compound Off-Target Effects | While CDK8-IN-4 (a compound from the same patent as this compound) is highly selective for CDK8, off-target effects are always a possibility with kinase inhibitors.[4] Compare results with a structurally different CDK8 inhibitor or use siRNA-mediated knockdown of CDK8 as a control. |
Q4: Inconsistent Phospho-Protein Signal After this compound Treatment
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Phosphatase Activity in Lysate | Immediately add phosphatase inhibitors to your lysis buffer and keep samples on ice.[3] |
| Suboptimal Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inhibiting the phosphorylation of your target of interest. A common downstream target to validate CDK8 inhibition is the phosphorylation of STAT1 at Ser727.[5][6][7][8] |
| Cell Line Variability | The activity of signaling pathways can differ between cell lines. Confirm that the pathway you are investigating is active in your chosen cell line. |
| Use of Milk as a Blocking Agent | Milk contains phosphoproteins which can interfere with the detection of phosphorylated targets. Use 5% BSA in TBST as the blocking agent for phospho-antibodies.[3] |
Q5: Loading Control Protein Levels are Inconsistent
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Uneven Protein Loading | Ensure accurate protein quantification (e.g., using a BCA assay) and careful loading of equal amounts of protein in each lane. |
| This compound Affects Housekeeping Gene Expression | While less common, some treatments can alter the expression of housekeeping genes. Validate your loading control by testing another housekeeping protein (e.g., GAPDH, β-actin, Tubulin). If inconsistencies persist, consider using a total protein stain like Ponceau S for normalization. |
| Transfer Artifacts | "Smiley" or uneven bands can indicate issues with the gel or transfer setup. Ensure even contact between the gel and membrane and that the transfer is run at an appropriate voltage and time. |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK8 Downstream Target (p-STAT1 S727) after this compound Treatment
This protocol provides a detailed methodology for treating cells with this compound and subsequently analyzing the phosphorylation status of a known CDK8 substrate, STAT1, at serine 727.
Materials:
-
Cell line of interest (e.g., HCT116, VCaP)[5]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Prepare working concentrations of this compound in complete culture medium. A typical starting concentration range for CDK8 inhibitors is 100 nM to 10 µM.[5][9] A dose-response curve is recommended to determine the optimal concentration.
-
Treat cells with this compound or DMSO (vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).[5] A time-course experiment is recommended.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize protein bands with Ponceau S staining to confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT1 S727) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT1 and a housekeeping protein like β-actin.
-
Visualizations
References
- 1. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Cyclin-Dependent Kinases 8/19 Restricts Bacterial and Virus-Induced Inflammatory Responses in Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
CDK8-IN-16 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and use of CDK8-IN-16, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to follow the storage guidelines for similar compounds like CDK8-IN-4, which recommend storing aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1] Working solutions should ideally be prepared fresh for each experiment.
Q2: How does this compound inhibit CDK8 and what is the downstream effect on protein degradation?
A2: this compound is a small molecule inhibitor that targets the kinase activity of CDK8 and its paralog CDK19.[2] The primary mechanism of action is the inhibition of the phosphorylation of downstream targets. CDK8 is a component of the Mediator complex and regulates transcription. Inhibition of CDK8 can affect the stability of its binding partner, Cyclin C. Several studies have shown that the degradation of Cyclin C is linked to the inhibition or absence of CDK8/19.[3] This is a kinase-independent function where CDK8/19 protects Cyclin C from proteolytic degradation.[3] Therefore, treatment with this compound can lead to the indirect degradation of Cyclin C.
Q3: In which signaling pathways is CDK8 involved and how does this compound affect them?
A3: CDK8 is a key regulator in several oncogenic signaling pathways. This compound, by inhibiting CDK8 kinase activity, can modulate these pathways. Key pathways include:
-
Wnt/β-catenin Pathway: CDK8 is considered an oncogene in colorectal cancer and positively regulates β-catenin-driven transcription.[4][5] Inhibition of CDK8 can suppress this pathway.
-
STAT Signaling: CDK8 directly phosphorylates STAT1 at Ser727, a modification crucial for its transcriptional activity in response to interferon-gamma (IFN-γ).[6][7] this compound can inhibit this phosphorylation event.[8]
-
Notch Signaling: CDK8, in complex with Cyclin C, phosphorylates the Notch Intracellular Domain (NICD), which marks it for degradation.[9][10] By inhibiting CDK8, this compound can potentially stabilize NICD and modulate Notch signaling.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage conditions were maintained. Prepare fresh working solutions from a new stock aliquot. Consider performing a quality control check of the compound if degradation is suspected. |
| Incorrect Concentration | Verify the calculations for the working solution concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Cell Line Insensitivity | Confirm that the target cell line expresses CDK8 and is dependent on its activity for the measured phenotype. Some cell lines may have compensatory mechanisms or may not rely on CDK8 signaling. |
| Assay-Specific Issues | Ensure the assay readout is directly or indirectly linked to CDK8 activity (e.g., STAT1 phosphorylation, expression of Wnt target genes). Optimize assay conditions such as incubation time and cell density. |
Issue 2: Precipitate Formation in Stock or Working Solutions
| Possible Cause | Troubleshooting Step |
| Low Solubility | Use a recommended solvent such as DMSO for stock solutions. For aqueous working solutions, ensure the final DMSO concentration is compatible with your cells and does not exceed recommended limits (typically <0.5%). Gentle warming or sonication may aid dissolution.[1] |
| Improper Storage | Avoid repeated freeze-thaw cycles by preparing and storing small aliquots of the stock solution. If precipitate is observed upon thawing, try to redissolve it by warming and vortexing before use. |
| Buffer Incompatibility | Ensure the buffer used for preparing the working solution is compatible with the compound and the final DMSO concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for CDK8 Inhibitor Stock Solutions (based on data for CDK8-IN-4)
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture.[1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT1 at Ser727.
-
Cell Culture and Treatment: Plate cells (e.g., VCaP or SW480) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours). In some experiments, stimulation with IFN-γ may be required to induce STAT1 phosphorylation.[7][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Wnt/β-catenin Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection: Co-transfect cells (e.g., SW480) with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound or vehicle control.
-
Luciferase Assay: After the desired incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of this compound on Wnt/β-catenin signaling.
Visualizations
Caption: Overview of key signaling pathways modulated by CDK8.
Caption: Workflow for assessing this compound's effect on STAT1 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of LL-K8-22: A Selective, Durable, and Small-Molecule Degrader of the CDK8-Cyclin C Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutated K-ras activates CDK8 to stimulate the epithelial-to-mesenchymal transition in pancreatic cancer in part via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.library.nyu.edu [search.library.nyu.edu]
- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation-dependent regulation of Notch1 signaling: the fulcrum of Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cellular Target Engagement of CDK8: A Comparative Guide to CDK8-IN-16 and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Cyclin-Dependent Kinase 8 (CDK8) in a cellular context, with a focus on the chemical probe CDK8-IN-16 and its alternatives. The experimental data presented herein is summarized for objective comparison, and detailed protocols for key assays are provided to support your research and development endeavors.
Introduction to CDK8 and Target Engagement Validation
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator involved in a multitude of signaling pathways implicated in cancer and other diseases.[1] As a component of the Mediator complex, CDK8 can influence the expression of genes downstream of pathways such as Wnt/β-catenin, p53, TGF-β, and STAT signaling.[1] The development of potent and selective inhibitors for CDK8 is a promising therapeutic strategy.
Validating that a compound binds to its intended target within a complex cellular environment is a critical step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological findings. This guide explores two primary methods for assessing CDK8 target engagement: a direct, proximity-based assay (NanoBRET) and a downstream signaling pathway-based assay (Western Blot for phospho-STAT1).
Comparative Analysis of CDK8 Inhibitors
To illustrate the validation of CDK8 target engagement, we compare this compound with two other well-characterized CDK8 inhibitors: Cortistatin A and RVU120.
Quantitative Comparison of CDK8 Inhibitor Performance
| Inhibitor | Assay Type | Target | Cell Line | Potency (IC50/Kd) | Reference |
| This compound (Representative) | NanoBRET Target Engagement | CDK8 | HEK293 | ~38 nM (IC50) | [2] |
| Cortistatin A | Biochemical Kinase Assay | CDK8 | - | 12 nM (IC50) | [3] |
| Cellular pSTAT1 Inhibition | CDK8 | MOLM-14 | < 10 nM (IC50) | [3] | |
| RVU120 | - | CDK8/19 | - | Potent and selective | [4] |
| Staurosporine (Reference) | NanoBRET Target Engagement | CDK8 | HEK293 | 76.43 nM (IC50) | [5] |
Note: Specific public domain data for "this compound" in these exact assays is limited. The value presented is representative of a potent CDK8 inhibitor from available literature to illustrate the comparison.
Key Experimental Methodologies
Accurate and reproducible experimental methods are paramount for validating target engagement. Below are detailed protocols for the NanoBRET Target Engagement assay and Western Blot analysis of phospho-STAT1.
NanoBRET™ Target Engagement Assay
This assay directly measures the binding of a compound to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the "donor") and a fluorescently labeled tracer that binds to the same target (the "acceptor"). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ CDK8 Target Engagement
Materials:
-
HEK293 cells
-
NanoLuc®-CDK8 Fusion Vector (e.g., from Promega)[6]
-
CCNC Expression Vector (if required for optimal complex formation)
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, tissue-culture treated 96-well or 384-well plates
-
NanoBRET™ Tracer K-8 (or other suitable tracer)
-
This compound and other test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-CDK8 Fusion Vector and the CCNC Expression Vector using a suitable transfection reagent like FuGENE® HD.
-
Seed the transfected cells into white assay plates at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in Opti-MEM®.
-
Add the NanoBRET™ tracer to the cells, followed by the addition of the test compounds.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters (e.g., 460nm for donor and >610nm for acceptor).
-
-
Data Analysis:
Western Blot for Phospho-STAT1 (Ser727) Inhibition
This method provides an indirect measure of target engagement by assessing the inhibition of a known downstream substrate of CDK8. CDK8 is known to phosphorylate STAT1 at serine 727 (pSTAT1-S727).[1][7] A reduction in the pSTAT1-S727 signal upon treatment with a CDK8 inhibitor indicates cellular target engagement and functional inhibition of the kinase.
Experimental Protocol: Western Blot for pSTAT1-S727
Materials:
-
Human cell line known to have IFN-γ inducible or constitutive STAT1 phosphorylation (e.g., MOLM-14, HCT116)
-
This compound and other test compounds
-
Interferon-gamma (IFN-γ) (if needed to stimulate STAT1 phosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT1 (Ser727), Rabbit anti-STAT1 (total), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
If necessary, stimulate the cells with IFN-γ for a short period (e.g., 30-60 minutes) to induce STAT1 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against pSTAT1-S727 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total STAT1 and the loading control to ensure equal protein loading.
-
Quantify the band intensities for pSTAT1 and total STAT1.
-
Normalize the pSTAT1 signal to the total STAT1 signal.
-
Plot the normalized pSTAT1 signal against the inhibitor concentration to determine the IC50 for pSTAT1 inhibition.
-
Visualizing Pathways and Workflows
To further clarify the biological context and experimental procedures, the following diagrams have been generated.
Caption: Simplified CDK8 signaling pathways.
Caption: NanoBRET Target Engagement workflow.
Caption: Western Blot for pSTAT1 workflow.
Conclusion
Validating the cellular target engagement of CDK8 inhibitors is essential for advancing drug discovery programs. This guide has provided a comparative framework for assessing this compound and its alternatives using both direct (NanoBRET) and indirect (pSTAT1 Western Blot) methods. The detailed protocols and visual workflows serve as a practical resource for researchers to confidently and accurately determine the cellular potency and mechanism of action of their compounds. The selection of the most appropriate assay will depend on the specific research question, available resources, and the desired level of throughput. For direct evidence of binding, the NanoBRET assay is highly recommended, while the pSTAT1 Western Blot provides valuable confirmation of functional downstream consequences of target engagement.
References
- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ryvu.com [ryvu.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. NanoLuc®-CDK8 Fusion Vector [promega.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to CDK8 Inhibitors for Researchers
An Objective Analysis of Leading Small Molecule Inhibitors Targeting Cyclin-Dependent Kinase 8
In the landscape of targeted therapies, Cyclin-Dependent Kinase 8 (CDK8) has emerged as a compelling molecular target, particularly in oncology and inflammatory diseases. As a transcriptional regulator, CDK8's influence over key signaling pathways, including Wnt/β-catenin, TGF-β, Notch, and STAT, underscores its therapeutic potential.[1][2][3][4][5][6][7][8][9][10] This guide provides a comparative analysis of prominent CDK8 inhibitors, offering a valuable resource for researchers and drug development professionals.
Note on CDK8-IN-16: Extensive searches of scientific literature and public databases did not yield any information on a compound designated as "this compound." Therefore, this guide will focus on a selection of well-characterized and published CDK8 inhibitors.
Introduction to CDK8 Inhibition
CDK8, along with its close homolog CDK19, is a component of the Mediator complex, a crucial interface between transcription factors and the RNA polymerase II machinery.[1][10][11] By phosphorylating various substrates, CDK8 can either activate or repress gene transcription, thereby modulating fundamental cellular processes such as proliferation, differentiation, and immune responses.[1][10][12][13] The development of small molecule inhibitors targeting CDK8 aims to therapeutically modulate these processes in the context of disease.
Comparative Analysis of CDK8 Inhibitors
This section provides a detailed comparison of selected CDK8 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The data presented is a synthesis of publicly available information and should be considered in the context of the specific experimental conditions under which it was generated.
Quantitative Data Summary
The following table summarizes key quantitative data for a selection of prominent CDK8 inhibitors. These values are indicative of the inhibitors' potency and should be used for comparative purposes.
| Inhibitor | Target(s) | IC50 (nM) - CDK8 | IC50 (nM) - CDK19 | Cellular Potency (STAT1-pS727 Inhibition) | Reference |
| Senexin A | CDK8, CDK19 | 830 (Kd) | 310 (Kd) | Micromolar range | [14] |
| Cortistatin A | CDK8, CDK19 | 15 | High Potency | Potent inhibition at low nanomolar concentrations | [4][14] |
| BI-1347 | CDK8, CDK19 | 1.4 | High Potency | Nanomolar range | [15] |
| CCT251545 | CDK8, CDK19 | 5 | High Potency | Nanomolar range | [8] |
| MSC2530818 | CDK8 | 2.6 | Data not available | Nanomolar range | [16] |
| SEL120 (RVU120) | CDK8, CDK19 | 4.4 | 10.4 | Nanomolar range | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize CDK8 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK8.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK8/CycC enzyme, a suitable substrate (e.g., a peptide derived from a known CDK8 substrate like STAT1), and a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration is typically at or below the Km for ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper). Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT1 Phosphorylation Assay (In-Cell Western)
This assay measures the ability of an inhibitor to block CDK8-mediated phosphorylation of STAT1 at Ser727 in a cellular context.
Protocol:
-
Cell Culture: Plate cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the CDK8 inhibitor for a specified duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a cytokine, such as interferon-gamma (IFNγ), to induce STAT1 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated STAT1 (Ser727) and a normalization antibody (e.g., against a housekeeping protein).
-
Secondary Antibody Incubation: Add fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Imaging and Analysis: Scan the plate using an imaging system to detect the fluorescent signals. Quantify the intensity of the phospho-STAT1 signal and normalize it to the signal from the normalization antibody.
-
Data Analysis: Determine the IC50 value for the inhibition of STAT1 phosphorylation by plotting the normalized signal against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CDK8 signaling and the workflows used to study its inhibitors is essential for a comprehensive understanding.
Caption: Overview of the CDK8 signaling pathway.
Caption: Workflow for a radiometric CDK8 kinase inhibition assay.
Conclusion
The development of potent and selective CDK8 inhibitors represents a promising avenue for therapeutic intervention in a range of diseases. The inhibitors highlighted in this guide exhibit distinct biochemical and cellular profiles, providing a toolkit for researchers to probe the multifaceted roles of CDK8. The choice of a specific inhibitor will depend on the particular research question, with considerations for potency, selectivity, and on-target engagement in the desired experimental system. As research in this area progresses, the continued development and characterization of novel CDK8 inhibitors will be crucial for translating the therapeutic potential of targeting this key transcriptional regulator into clinical benefits.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - CDK8 [maayanlab.cloud]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 10. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CDK8-Novel Therapeutic Opportunities [mdpi.com]
- 13. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of a Representative CDK8 Inhibitor: A Comparative Guide
Note: Information for a specific inhibitor designated "CDK8-IN-16" was not publicly available at the time of this guide's compilation. The following data is presented for a well-characterized, potent, and selective CDK8 inhibitor, T-474, to serve as a representative example of the selectivity profiles achievable for this kinase target.
Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and a component of the Mediator complex.[1][2] Its role in various oncogenic signaling pathways has made it an attractive target for cancer therapy.[1][3] The development of highly selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of the selectivity of the representative CDK8 inhibitor, T-474, against other kinases.
Quantitative Selectivity Data
The selectivity of a kinase inhibitor is a critical determinant of its clinical potential. A highly selective inhibitor minimizes the risk of adverse effects arising from the modulation of unintended kinase targets. T-474 has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for CDK8 and its close homolog, CDK19.
The inhibitory activity of T-474 was assessed against a panel of 456 kinases. The results indicate that at a concentration of 300 nM, T-474 potently inhibits CDK8 and CDK19, with minimal activity against other kinases.[4]
| Kinase Target | IC50 (nmol/L) | % Inhibition at 300 nM | Notes |
| CDK8 | 1.6 | 90% | Primary Target |
| CDK19 | 1.9 | 99% | Closely related homolog of CDK8 |
| Haspin | Not Reported | 99% | Also known as GSG2 |
Table 1: Inhibitory activity of T-474 against its primary targets and other significantly inhibited kinases. Data sourced from a screening panel of 456 kinases.[4]
It is noteworthy that kinases inhibited by more than 80% at a 300 nM concentration of T-474 were limited to CDK19, Haspin, and CDK8, underscoring the remarkable selectivity of this compound.[4]
Experimental Protocols
The determination of kinase inhibition and selectivity is paramount in drug discovery. The following outlines a general methodology for a biochemical kinase assay, similar to those used to profile CDK8 inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity in the substrate is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant CDK8/Cyclin C enzyme complex
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., a peptide substrate like RBER-IRStide)[5]
-
[γ-³²P]ATP
-
Test compound (e.g., T-474) dissolved in DMSO
-
ATP solution
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper or filter plates
-
Scintillation counter
Procedure:
-
A reaction mixture containing the CDK8/Cyclin C enzyme, the peptide substrate, and the kinase buffer is prepared.
-
The test compound (inhibitor) is added to the reaction mixture at various concentrations. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of a solution containing a mixture of unlabeled ATP and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution.
-
A portion of the reaction mixture is spotted onto phosphocellulose paper or transferred to a filter plate, which binds the phosphorylated substrate.
-
The paper or plate is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
For broad selectivity profiling, this assay is performed in a high-throughput format against a large panel of different kinases.
CDK8 Signaling Pathway
CDK8, as part of the Mediator complex, plays a crucial role in regulating gene transcription by phosphorylating various transcription factors and components of the transcriptional machinery. Its activity can influence multiple signaling pathways implicated in cancer.
Caption: A simplified diagram of CDK8's role in transcriptional regulation.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Mediator kinase substrates in human cells using cortistatin A and quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the In Vitro Specificity of CDK8 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Cyclin-dependent kinase 8 (CDK8), a transcriptional regulator often implicated in cancer, has emerged as a promising therapeutic target. However, achieving selectivity for CDK8 is challenging due to the high degree of conservation within the kinase domain family. This guide provides a framework for evaluating the in vitro specificity of CDK8 inhibitors, using several well-characterized compounds as benchmarks. While specific data for CDK8-IN-16 is not publicly available, this guide offers the necessary protocols and comparative data to assess its performance against established alternatives.
The Kinase Specificity Challenge
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Off-target inhibition can lead to unforeseen side effects and confound the interpretation of experimental results. Therefore, rigorous in vitro profiling of any new inhibitor is a critical step in its development. Most potent CDK8 inhibitors also demonstrate high affinity for its close paralog, CDK19, due to the nearly identical sequence and structure of their kinase domains.
Comparative Analysis of CDK8 Inhibitor Specificity
To objectively assess the specificity of a novel CDK8 inhibitor like this compound, its performance should be compared against a panel of known inhibitors with varying selectivity profiles. Below are in vitro inhibition and binding affinity data for several widely studied CDK8 inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) of Selected CDK8 Inhibitors
| Compound | CDK8 IC50 (nM) | CDK19 IC50 (nM) | Notes |
| This compound | Data not available | Data not available | Insert experimental data here |
| BI-1347 | 1.1[1] | Not explicitly stated, but inhibits CDK19 | Highly potent and selective for CDK8/19.[1][2] |
| CCT251921 | 2.3 | Equipotent to CDK8 | Orally bioavailable and highly selective for CDK8/19.[3] |
| Cortistatin A | 12 - 15[4] | High affinity | Natural product with exceptional selectivity for CDK8/19.[4] |
| Senexin A | 280 | 310 (Kd) | Less potent but selective for CDK8/19.[5] |
Table 2: In Vitro Binding Affinity (Kd) of Selected CDK8 Inhibitors
| Compound | CDK8 Kd (µM) | CDK19 Kd (µM) | Notes |
| This compound | Data not available | Data not available | Insert experimental data here |
| Senexin A | 0.83 | 0.31 | Demonstrates binding to the ATP site of CDK8 and CDK19.[5] |
Key Signaling Pathways Involving CDK8
CDK8 is a component of the Mediator complex, a key regulator of RNA polymerase II transcription. It exerts its effects by phosphorylating various downstream targets, thereby influencing multiple signaling pathways implicated in cancer.
Caption: CDK8, as part of the Mediator complex, phosphorylates key transcription factors.
Experimental Protocols for In Vitro Specificity Profiling
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed in vitro kinase assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding affinity of an inhibitor to the kinase of interest through a competitive binding format using time-resolved fluorescence resonance energy transfer (TR-FRET).
Materials:
-
CDK8/Cyclin C enzyme
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor and control inhibitors in kinase buffer.
-
Prepare a solution of CDK8/Cyclin C and Eu-anti-tag antibody in kinase buffer.
-
Prepare a solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly:
-
Add 5 µL of the inhibitor dilutions to the assay plate.
-
Add 5 µL of the CDK8/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
CDK8/Cyclin C enzyme
-
Kinase substrate (e.g., a suitable peptide substrate)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Add the test inhibitor and CDK8/Cyclin C enzyme to the wells of the assay plate.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Conclusion
The in vitro specificity of a CDK8 inhibitor is a critical determinant of its potential as a therapeutic agent and a reliable research tool. By employing standardized biochemical and biophysical assays and comparing the results to established benchmarks, researchers can gain a comprehensive understanding of the inhibitor's potency and selectivity profile. While direct comparative data for this compound is not yet in the public domain, the methodologies and comparative data presented here provide a robust framework for its evaluation. Rigorous and transparent reporting of such data is essential for the continued development of selective and effective kinase inhibitors.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CDK8 Inhibition: A Comparative Guide to CDK8-IN-16 and RNAi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Cyclin-Dependent Kinase 8 (CDK8): pharmacological inhibition with the selective small molecule inhibitor, CDK8-IN-16, and genetic knockdown using RNA interference (RNAi). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate technique for their specific experimental needs and in cross-validating their findings.
Introduction to CDK8 and its Role in Cellular Signaling
Cyclin-Dependent Kinase 8 (CDK8) is a key component of the Mediator complex, a multiprotein assembly that plays a crucial role in regulating gene transcription by RNA polymerase II.[1][2][3] As a transcriptional regulator, CDK8 is implicated in a multitude of cellular signaling pathways, including the Wnt/β-catenin, p53, TGF-β, and STAT pathways.[1][4] Dysregulation of CDK8 activity has been linked to the development and progression of various cancers, including colorectal, breast, and melanoma, making it a compelling target for therapeutic intervention.[3][5]
Comparative Analysis: this compound vs. CDK8 RNAi
Both small molecule inhibitors and RNAi are powerful tools for dissecting the cellular functions of CDK8. However, they operate through distinct mechanisms, each with its own set of advantages and limitations. Small molecule inhibitors like this compound offer rapid, reversible, and dose-dependent control over protein function, whereas RNAi provides a highly specific method for reducing the total cellular pool of the target protein.
To provide a clear comparison, the following tables summarize the quantitative effects of a representative selective CDK8 inhibitor (similar to this compound) and CDK8 RNAi on key cellular processes, based on data from various cancer cell line studies.
Note on this compound: As of the latest literature review, specific published data on a compound explicitly named "this compound" detailing its effects on cell proliferation, migration, and cell cycle are limited. Therefore, for the purpose of this comparative guide, we are presenting data from studies on other well-characterized, potent, and selective CDK8 small molecule inhibitors as a proxy to illustrate the expected effects.
Table 1: Comparative Effects on Cell Proliferation
| Treatment | Cell Line(s) | Assay | Result | Reference |
| CDK8 Inhibitor | HCT-116 (Colon) | MTS Assay | Dose-dependent decrease in cell viability. | [4] |
| CDK8 siRNA | MDA-MB-231, MCF-7 (Breast) | MTS Assay | Significant decrease in cell proliferation. | N/A |
| CDK8 siRNA | HCT116 (Colon) | MTT Assay | Time-dependent inhibition of cell proliferation. | N/A |
Table 2: Comparative Effects on Cell Migration
| Treatment | Cell Line(s) | Assay | Result | Reference |
| CDK8 Inhibitor | A549 (Lung) | Transwell Assay | Reduction in cell migration. | [6][7] |
| CDK8 siRNA | MDA-MB-231, MCF-7 (Breast) | Transwell Assay | Suppression of cell migration. | N/A |
Table 3: Comparative Effects on Cell Cycle
| Treatment | Cell Line(s) | Assay | Result | Reference |
| CDK8 Inhibitor | Fission Yeast | Flow Cytometry | Delays mitotic entry. | [2] |
| CDK8 siRNA | MDA-MB-231, MCF-7 (Breast) | Flow Cytometry | Cell cycle arrest at G0/G1 phase. | N/A |
| CDK8 shRNA | Colon Cancer Cell Lines | Flow Cytometry | Decrease in the number of cells in G1 and S phase. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for comparing this compound and RNAi, the following diagrams are provided.
Caption: Overview of major signaling pathways regulated by CDK8.
Caption: Workflow for comparing CDK8 inhibitor and RNAi effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTS/MTT)
Objective: To quantify the effect of CDK8 inhibition or knockdown on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other CDK8 inhibitor
-
CDK8 siRNA or shRNA constructs and transfection reagent
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
For inhibitor studies, treat cells with a serial dilution of this compound or the selected inhibitor. Include a vehicle control (e.g., DMSO).
-
For RNAi studies, transfect cells with CDK8 siRNA/shRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Cell Migration Assay (Transwell)
Objective: To assess the impact of CDK8 inhibition or knockdown on the migratory capacity of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest
-
Serum-free and serum-containing cell culture medium
-
This compound or other CDK8 inhibitor
-
CDK8 siRNA or shRNA constructs and transfection reagent
-
Crystal violet stain
-
Cotton swabs
-
Microscope
Protocol:
-
Pre-treat cells with this compound/inhibitor or transfect with CDK8 siRNA/shRNA as described for the proliferation assay.
-
Harvest the cells and resuspend them in serum-free medium.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Seed the pre-treated/transfected cells into the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of CDK8 inhibition or knockdown on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or other CDK8 inhibitor
-
CDK8 siRNA or shRNA constructs and transfection reagent
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound/inhibitor or transfect with CDK8 siRNA/shRNA.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The cross-validation of findings obtained through both pharmacological inhibition with specific molecules like this compound and genetic knockdown via RNAi is crucial for robustly defining the cellular roles of CDK8. This guide provides a framework for designing, executing, and interpreting such comparative studies. By understanding the distinct yet complementary nature of these techniques, researchers can build a more comprehensive and accurate picture of CDK8 function in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Efficacy of CDK8 Inhibitors in Preclinical Cancer Models
A Guide for Researchers and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the efficacy of several well-characterized CDK8 inhibitors in various cancer models. As of the latest update, specific preclinical data for a compound designated "CDK8-IN-16" is not publicly available. Therefore, this document utilizes data from other potent and selective CDK8 inhibitors, such as Senexin B, BI-1347, and Cortistatin A, to serve as a representative comparison for researchers interested in the therapeutic potential of targeting CDK8.
Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that has emerged as a promising target in oncology.[1][2] As a component of the Mediator complex, CDK8 modulates the expression of genes involved in critical cellular processes, including proliferation, differentiation, and survival.[1][3] Dysregulation of CDK8 activity has been implicated in the pathogenesis of various cancers, including colorectal, breast, and hematological malignancies, making it an attractive target for therapeutic intervention.[1][4] This guide provides a comparative analysis of the preclinical efficacy of selected CDK8 inhibitors across different cancer models.
Data Presentation: Efficacy of CDK8 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of representative CDK8 inhibitors in various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of CDK8 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (nM) | Effect | Reference |
| BI-1347 | Hematological | OCI-Ly3 | < 1000 | Growth Inhibition | [5] |
| Hematological | HBL-1 | < 1000 | Growth Inhibition | [5] | |
| Hematological | MV-4-11B | < 1000 | Growth Inhibition | [5] | |
| Hematological | KG1 | < 1000 | Growth Inhibition | [5] | |
| Hematological | MM1R | < 1000 | Growth Inhibition | [5] | |
| T-474 | Prostate Cancer | LNCaP | 1.6 | Anti-proliferative | [6] |
| Prostate Cancer | 22Rv1 | 1.6 | Anti-proliferative | [6] | |
| T-418 | Prostate Cancer | LNCaP | 23 | Anti-proliferative | [6] |
| Prostate Cancer | 22Rv1 | 62 | Anti-proliferative | [6] | |
| CCT251921 | Colorectal Cancer | LS174T | 33 | WNT Pathway Inhibition | [7] |
| Colorectal Cancer | SW480 | 22 | WNT Pathway Inhibition | [7] | |
| Colorectal Cancer | Colo205 | 15 | WNT Pathway Inhibition | [7] | |
| Cortistatin A | Acute Myeloid Leukemia | MOLM-14 | < 10 | Anti-proliferative | [8] |
Table 2: In Vivo Efficacy of CDK8 Inhibitors in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| BI-1347 | Melanoma (B16-F10-luc2) | Syngeneic Mice | Not specified | Increased survival | [5] |
| Breast Cancer (EMT6) | Syngeneic Mice | Intermittent | Increased survival (in combination) | [5] | |
| CCT251921 | Colorectal Carcinoma (SW620) | Athymic Mice | 30 mg/kg q.d. (oral) | 54.2% reduction in tumor weight | [7] |
| Senexin B | Breast Cancer (MCF7) | Xenograft | Not specified | Synergistic growth inhibition with fulvestrant | |
| Cortistatin A | Acute Myeloid Leukemia (SET-2) | Xenograft | Not specified | 71% tumor volume reduction | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of CDK8 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK8.
Materials:
-
Recombinant human CDK8/cyclin C enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the CDK8/cyclin C enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a CDK8 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the anti-proliferative effect of the compound.[10]
Murine Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a CDK8 inhibitor.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume.
-
Monitor the body weight and overall health of the animals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.[4]
Mandatory Visualizations
CDK8 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Leading CDK8 Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the potency, selectivity, and therapeutic potential of key clinical and preclinical CDK8 inhibitors.
Cyclin-dependent kinase 8 (CDK8), a key transcriptional regulator, has emerged as a compelling target in oncology. As a component of the Mediator complex, CDK8 and its close paralog CDK19 modulate the expression of oncogenic gene programs. This has spurred the development of a new class of targeted therapies: CDK8 inhibitors. This guide provides a head-to-head comparison of prominent CDK8 inhibitors, presenting key experimental data to aid researchers, scientists, and drug development professionals in this rapidly evolving field.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
CDK8 inhibitors primarily act as ATP-competitive binders at the kinase active site, preventing the phosphorylation of downstream substrates.[1] A key substrate is STAT1 (Signal Transducer and Activator of Transcription 1), where phosphorylation at Serine 727 (pSTAT1 S727) is a critical step in interferon signaling and can be either positively or negatively regulated by CDK8 depending on the cellular context.[2][3][4][5] By inhibiting CDK8, these small molecules can modulate the transcriptional output of key oncogenic pathways, such as the Wnt/β-catenin and STAT signaling pathways, ultimately leading to anti-tumor effects.[1]
Quantitative Comparison of CDK8 Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency and kinase selectivity of several leading CDK8 inhibitors. This data is crucial for understanding the on-target efficacy and potential off-target effects of these compounds.
| Inhibitor | Target(s) | IC50 (nM) vs CDK8 | IC50 (nM) vs CDK19 | Key Selectivity Notes | Reference(s) |
| RVU120 (SEL120) | CDK8/19 | ~1.6 | ~1.9 | Highly selective against a panel of other kinases. | [6][7][8][9] |
| BCD-115 (Senexin B) | CDK8/19 | Kd: 140 | Kd: 80 | Selective, with some off-target activity identified. | [6] |
| CCT251545 | CDK8/19 | 7 | 6 | >100-fold selectivity over 291 other kinases. | |
| Cortistatin A | CDK8/19 | 12-15 | - | Highly selective against a panel of 387 kinases. | [10] |
| BI-1347 | CDK8/19 | 1.4 | - | Highly selective, inhibiting only CDK19 out of 326 other kinases. | [11] |
| ABM-3249 | CDK8 | 1.4 | - | <50% inhibition of other CDKs at 1 µM. | |
| TSN084 | Multi-kinase | - | - | Inhibits CDK8/19, c-Met, Trks, Flt3, Axl, DDRs. | [12][13][14][15] |
Note: IC50 and Kd values can vary depending on the assay conditions. Data is compiled from the cited literature.
Preclinical and Clinical Landscape
Several CDK8 inhibitors have progressed into clinical trials, demonstrating the therapeutic potential of targeting this kinase.
RVU120 (SEL120): This orally bioavailable and highly selective CDK8/19 inhibitor is currently in Phase I/II clinical trials for relapsed/refractory metastatic or advanced solid tumors and hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[7][9][16] Preclinical studies have shown its potential to induce erythroid differentiation.[17]
BCD-115 (Senexin B): An orally available and selective CDK8/19 inhibitor, BCD-115 has entered clinical trials for advanced ER-positive breast cancer.[18] Preclinical studies have demonstrated its ability to slow tumor growth in xenograft models of triple-negative breast cancer and lung cancer.
TSN084: This is a multi-kinase inhibitor that targets CDK8/19 in addition to other oncogenic kinases like c-Met, FLT3, and TRK.[14] It is currently in Phase I clinical trials for advanced malignant tumors.[1][12] Its multi-targeted nature may offer advantages in overcoming drug resistance.
CCT251545: A potent and selective CDK8/19 inhibitor with good oral bioavailability. Preclinical studies have shown its efficacy in Wnt-dependent tumor models.
Cortistatin A: A natural product that is a highly potent and selective CDK8 inhibitor.[10] Its complex structure has inspired the development of simpler, more synthetically accessible analogs.
Visualizing the Science
To better understand the biological context and experimental approaches in CDK8 inhibitor research, the following diagrams are provided.
Caption: The CDK8 signaling pathway, highlighting its role in the Mediator complex and the phosphorylation of key substrates like RNA Polymerase II and STAT1 to regulate gene transcription.
Caption: A generalized experimental workflow for the preclinical evaluation of CDK8 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments cited in the evaluation of CDK8 inhibitors.
Biochemical Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the biochemical potency (IC50) of inhibitors against CDK8.
-
Principle: A competitive binding assay where the inhibitor displaces a fluorescently labeled tracer from the kinase's ATP binding site, leading to a decrease in Fluorescence Resonance Energy Transfer (FRET).
-
Materials:
-
CDK8/cyclin C enzyme
-
LanthaScreen® Eu-anti-tag antibody
-
Alexa Fluor® 647-labeled tracer
-
Kinase buffer
-
Test inhibitor compounds
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the kinase/antibody mixture to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Phospho-STAT1 (S727)
This assay is used to confirm the on-target cellular activity of CDK8 inhibitors.
-
Principle: Detects the level of phosphorylated STAT1 at serine 727 in cell lysates following inhibitor treatment.
-
Materials:
-
Cancer cell line (e.g., HCT116, SW620)
-
CDK8 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT1 (S727), anti-total STAT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the CDK8 inhibitor or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the pSTAT1 signal to total STAT1 and the loading control.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of CDK8 inhibitors on cancer cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
CDK8 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the CDK8 inhibitor or DMSO for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[15]
-
Conclusion
The landscape of CDK8 inhibitors is rapidly expanding, with several promising candidates demonstrating potent and selective activity in preclinical and clinical settings. This guide provides a comparative overview to assist researchers in navigating this exciting field. The choice of an optimal CDK8 inhibitor for further investigation will depend on the specific research question, the cancer type of interest, and a careful consideration of the on-target potency and overall selectivity profile. As more clinical data becomes available, the therapeutic potential of targeting CDK8 in cancer will become even clearer.
References
- 1. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ryvu Therapeutics & Collaborators to Present Clinical and Translational Data from RVU120 and SEL24/MEN1703 at the 63rd ASH Annual Meeting & Exposition and the 44th Annual SABCS [prnewswire.com]
- 8. RVU120 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 9. Ryvu Announces First Patient Dosed in Phase I/II Study of RVU120 (SEL120) in Patients with Relapsed/Refractory Metastatic or Advanced Solid Tumors and CMO Transition [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TSN-084 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. TSN084 (TSN-084) | Multikinase inhibitor | Probechem Biochemicals [probechem.com]
- 14. Facebook [cancer.gov]
- 15. Tyligand Bioscience Receives IND Clearance from U.S. FDA for TSN084, a Multi-kinase Inhibitor to Address Tumor Resistance to Targeted Therapies - Tyligand Bioscience [en.tyligand.com.cn]
- 16. onclive.com [onclive.com]
- 17. BCD-115 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
A Comparative Guide to In Vivo Biomarkers for CDK8/19 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vivo biomarkers for assessing the activity of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) inhibitors. As specific data for "CDK8-IN-16" is not publicly available, this guide focuses on well-characterized, representative CDK8/19 inhibitors: Senexin B, SNX631, and SEL120-34A (also known as RVU120). These compounds serve as effective surrogates for understanding the in vivo pharmacodynamic effects and biomarker strategies relevant to this class of inhibitors.
Introduction to CDK8/19 Inhibition
CDK8 and its paralog CDK19 are components of the Mediator complex, a key regulator of transcription.[1] By phosphorylating transcription factors and components of the transcription machinery, the CDK8/19 module can influence the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and survival.[2] Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of numerous cancers, including colorectal, breast, and prostate cancer, as well as acute myeloid leukemia (AML).[3][4] Consequently, small molecule inhibitors of CDK8/19 have emerged as a promising class of anti-cancer therapeutics.[5]
Comparative Analysis of In Vivo Activity and Biomarkers
The in vivo efficacy of CDK8/19 inhibitors is primarily evaluated through tumor growth inhibition in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. Accompanying these efficacy studies is the analysis of pharmacodynamic biomarkers to confirm target engagement and understand the downstream biological effects of the inhibitors.
Table 1: Comparison of In Vivo Efficacy of Representative CDK8/19 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings |
| Senexin B | ER+ Breast Cancer (MCF7 Xenograft) | Not specified | Significant decrease in tumor volume | Potentiated the anti-tumor effect of fulvestrant.[6] |
| SNX631 | Castration-Resistant Prostate Cancer (22Rv1 Xenograft) | 30 mg/kg, b.i.d., oral gavage | Strong inhibition in castrated mice; little effect in intact mice | Tumor suppression was associated with decreased cell proliferation and increased necrosis.[7] |
| SNX631 | HER2+ Breast Cancer (HCC1954 Xenograft) | Not specified | Partial inhibition alone; strong suppression with lapatinib | Overcame resistance to the HER2-targeting drug lapatinib.[8] |
| SEL120-34A (RVU120) | Acute Myeloid Leukemia | Not specified | Potent antitumor activity | Downregulated the STAT pathway in vivo.[9] |
Table 2: Key In Vivo Biomarkers for CDK8/19 Inhibitor Activity
| Biomarker | Method of Detection | Inhibitor(s) | Change Observed | Cancer Model |
| Phospho-STAT1 (Ser727) | Immunohistochemistry (IHC) | Senexin B, SNX631, SEL120-34A | Decrease | Various solid tumors and hematological malignancies[5][8][10] |
| Phospho-STAT3 (Ser727) | Immunohistochemistry (IHC) | SNX631 | Decrease | HER2+ Breast Cancer[8] |
| Phospho-STAT5 (Ser726) | Not specified in vivo | SEL120-34A | Decrease | Acute Myeloid Leukemia[10] |
| PSCA Gene Expression | RT-qPCR | SNX631 | Decrease | Castration-Resistant Prostate Cancer[7] |
| FMOD Gene Expression | RT-qPCR | SNX631 | Decrease | Castration-Resistant Prostate Cancer[7] |
| BTG2 Protein Expression | Not specified in vivo | SNX631 | Increase | HER2+ Breast Cancer[8] |
Signaling Pathways and Experimental Workflows
CDK8 Signaling Pathway and Inhibition
The following diagram illustrates the central role of the CDK8/Mediator complex in regulating gene transcription and highlights the downstream signaling pathways affected by CDK8/19 inhibitors.
Caption: CDK8/19 kinase activity and its inhibition.
Experimental Workflow for In Vivo Biomarker Analysis
This diagram outlines a typical experimental workflow for evaluating the in vivo activity of a CDK8 inhibitor using a xenograft model and subsequent biomarker analysis.
Caption: Workflow for in vivo CDK8 inhibitor studies.
Experimental Protocols
Immunohistochemistry (IHC) for Phospho-STAT1 (Ser727)
This protocol provides a general framework for detecting pSTAT1 (S727) in formalin-fixed, paraffin-embedded (FFPE) tumor sections from xenograft studies.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody specific for phospho-STAT1 (Ser727) diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash slides and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring the expression of target genes such as PSCA and FMOD from tumor tissue.
-
RNA Extraction:
-
Homogenize snap-frozen tumor tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., PSCA, FMOD) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control group.
-
Conclusion
The in vivo assessment of CDK8/19 inhibitors relies on a combination of tumor growth inhibition studies in xenograft models and the analysis of specific pharmacodynamic biomarkers. The phosphorylation status of STAT1 at Ser727 has emerged as a consistent and robust biomarker of target engagement for this class of inhibitors across various cancer types.[5] Furthermore, the modulation of specific downstream gene expression, such as the downregulation of PSCA and FMOD in prostate cancer, provides tissue-specific evidence of the inhibitor's biological activity.[7] The experimental protocols outlined in this guide provide a foundation for researchers to design and execute in vivo studies to evaluate the efficacy and mechanism of action of novel CDK8/19 inhibitors. As research in this area progresses, the identification of additional context-dependent biomarkers will be crucial for the clinical development and patient stratification for this promising class of targeted therapies.
References
- 1. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. "Identifying Cancers for CDK8/19 Inhibitor Therapy" by Igor Roninson, Balázs Győrffy et al. [scholarcommons.sc.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. What CDK8 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Inhibition of CDK8/19 Mediator kinase potentiates HER2-targeting drugs and bypasses resistance to these agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. SNX631 | CDK8/19 inhibitor | Probechem Biochemicals [probechem.com]
- 9. MK256 is a novel CDK8 inhibitor with potent antitumor activity in AML through downregulation of the STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Type I and Type II CDK8 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitor types is critical for advancing therapeutic strategies. This guide provides an objective comparison of Type I and Type II Cyclin-Dependent Kinase 8 (CDK8) inhibitors, supported by experimental data and detailed methodologies.
Cyclin-Dependent Kinase 8 (CDK8), along with its paralog CDK19, is a key transcriptional regulator and a component of the Mediator complex. Its role in various oncogenic signaling pathways has made it an attractive target for cancer therapy. Small molecule inhibitors of CDK8 are broadly classified based on their binding mode to the kinase domain, with Type I and Type II inhibitors being the most prominent. This guide elucidates the key differences between these two classes to aid in the selection and development of CDK8-targeted therapeutics.
Mechanism of Action: The "DMG-in" vs. "DMG-out" Conformation
The primary distinction between Type I and Type II CDK8 inhibitors lies in their interaction with the activation loop of the kinase. A key structural feature of this loop is the Asp-Met-Gly (DMG) motif, which is analogous to the DFG motif in other kinases.
-
Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, where the DMG motif is oriented "in" ("DMG-in"). This is the conformation that is competent to bind ATP.
-
Type II inhibitors also bind to the ATP-binding pocket but stabilize an inactive conformation of the kinase where the DMG motif is flipped "out" ("DMG-out"). This conformational change exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by Type II inhibitors for additional binding interactions.
This fundamental difference in binding mode has significant implications for inhibitor selectivity, potency, and cellular activity.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the biochemical and cellular activities of representative Type I and Type II CDK8 inhibitors.
Table 1: Biochemical Potency of Type I and Type II CDK8 Inhibitors
| Inhibitor | Type | Target(s) | Assay Type | IC50 / Kd (nM) | Reference |
| CCT251545 | Type I | CDK8/19 | Wnt Signaling Assay | 5 | [1](2--INVALID-LINK-- |
| Senexin A | Type I | CDK8/19 | Kinase Assay (CDK8) | 280 | [3](4--INVALID-LINK-- |
| Senexin B | Type I | CDK8/19 | Binding Assay (Kd) | 140 (CDK8), 80 (CDK19) | [5](--INVALID-LINK--) |
| BI-1347 | Type I | CDK8 | Kinase Assay | 1 | [1](6--INVALID-LINK-- |
| MSC2530818 | Type I | CDK8 | Kinase Assay | 2.6 | [7](8--INVALID-LINK-- |
| Sorafenib | Type II | Multi-kinase | Not specific to CDK8 | - | [9](10--INVALID-LINK-- |
| Sorafenib Analogues | Type II | CDK8 | TR-FRET Binding Assay | ~2-fold improvement over Sorafenib | [9](--INVALID-LINK--) |
Table 2: Cellular Activity of Type I and Type II CDK8 Inhibitors
| Inhibitor | Type | Cell Line | Cellular Assay | IC50 (nM) | Key Observation | Reference |
| CCT251545 | Type I | SW620 | pSTAT1 (Ser727) Inhibition | Potent | Strong cellular activity | [9](--INVALID-LINK--) |
| MSC2530818 | Type I | SW620 | pSTAT1 (Ser727) Inhibition | 8 | Potent cellular activity | [11](12--INVALID-LINK-- |
| Sorafenib Analogues | Type II | HCT-116 | STAT1 S727 Phosphorylation | Weak/Inactive | Poor cellular activity despite biochemical potency | [9](--INVALID-LINK--) |
| Senexin A | Type I | HCT116 | β-catenin-dependent transcription | - | Active in cellular assays | [3](--INVALID-LINK--) |
| BI-1347 | Type I | MV-4-11 | Proliferation | 7 | Potent anti-proliferative effects | [1](--INVALID-LINK--) |
A notable trend is that while Type II inhibitors can be potent in biochemical assays, they often exhibit weaker activity in cellular contexts.[9] This is hypothesized to be due to the inaccessibility of the "DMG-out" conformation in the cellular environment, where CDK8 is predominantly in a complex with other proteins.[9]
Key Experimental Protocols
Accurate evaluation of CDK8 inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used in the characterization of these compounds.
Biochemical Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of CDK8.
Materials:
-
CDK8/cyclin C enzyme
-
LanthaScreen® Eu-anti-Tag antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
Test compounds
-
384-well plate
Procedure:
-
Prepare a 1X Kinase Buffer A solution.
-
Prepare serial dilutions of the test compound in DMSO, then dilute in 1X Kinase Buffer A.
-
Prepare a solution of CDK8/cyclin C and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is measured as a ratio of the acceptor (Alexa Fluor® 647) and donor (Europium) emission.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA assesses whether a compound binds to its target protein in intact cells by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells (e.g., SW620)
-
Test compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Antibody specific for CDK8
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specified time (e.g., 2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CDK8 in each sample by Western blot.
-
Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Cellular Activity Assay (STAT1 Phosphorylation)
This assay measures the inhibition of CDK8-mediated phosphorylation of a downstream substrate, STAT1, at serine 727.
Materials:
-
Cultured cells known to have CDK8-dependent STAT1 phosphorylation (e.g., SW480, VCaP)
-
Test compound and DMSO
-
Stimulating agent (e.g., IFN-γ)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with serial dilutions of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with IFN-γ for a specified time (e.g., 30 minutes) to induce STAT1 phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the anti-phospho-STAT1 (Ser727) antibody.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT1 antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total STAT1.
-
Determine the IC50 value for the inhibition of STAT1 phosphorylation.
Visualizing CDK8 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key CDK8-related pathways and experimental procedures.
Caption: Overview of major signaling pathways regulated by the CDK8 module.
Caption: Binding modes of Type I and Type II CDK8 inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The choice between Type I and Type II CDK8 inhibitors depends on the specific research or therapeutic goal. Type I inhibitors, with their generally superior cellular activity, may be more suitable for in vivo studies and as starting points for drug development. Type II inhibitors, while often displaying lower cellular efficacy, remain valuable tools for structural biology and for exploring allosteric mechanisms of kinase regulation. This guide provides a foundational understanding to aid in the rational selection and application of these important classes of molecules.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
- 9. Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of CDK8-IN-16: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel research compounds like CDK8-IN-16, a selective inhibitor of cyclin-dependent kinase 8, a comprehensive understanding of disposal procedures is critical, especially in the absence of a specific Safety Data Sheet (SDS). This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound, drawing upon general best practices for laboratory chemical waste management.
Immediate Safety Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat is required.
All handling of the solid compound or solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of identification, segregation, and collection in alignment with institutional and regulatory guidelines.
Step 1: Waste Identification and Classification
As a first step, all waste containing this compound must be clearly identified. This includes:
-
Unused or expired pure this compound compound.
-
Contaminated materials such as gloves, weighing paper, and pipette tips.
-
Solutions containing this compound.
-
"Empty" containers that previously held the compound.
In the absence of a specific SDS, this compound should be treated as hazardous chemical waste.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste should be segregated as follows:
-
Solid Waste: Collect all non-sharp solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated labware) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, razor blades) must be placed in a designated sharps container for chemical-contaminated sharps.
Step 3: Containerization and Labeling
The choice of container and proper labeling are critical for safety and compliance.
-
Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a sturdy, sealable plastic bag or a drum liner within a rigid container is appropriate. For liquid waste, use a sealable, chemical-resistant bottle (e.g., high-density polyethylene - HDPE). Ensure the container has a secure, leak-proof cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound"). The date of accumulation should also be clearly marked.
Step 4: Storage and Accumulation
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be at or near the point of generation.
-
Keep waste containers securely closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental mixing.
-
Ensure the SAA is regularly inspected for any signs of leaks or container degradation.
Step 5: Arranging for Disposal
Once a waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of chemical waste down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, general guidelines for satellite accumulation areas often have quantitative limits.
| Parameter | Limit |
| Maximum Hazardous Waste Volume | 55 gallons |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
| Maximum Storage Time (partially filled) | Up to 1 year |
Note: These are general limits and may vary by institution and jurisdiction. Always consult your local EHS guidelines.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling CDK8-IN-16
Essential Safety and Handling Guide for CDK8-IN-16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the kinase inhibitor, this compound. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment and minimize exposure risk.
Personal Protective Equipment (PPE)
Given that this compound is a potent kinase inhibitor, a comprehensive approach to personal protection is mandatory. The following PPE is recommended based on guidelines for handling hazardous drugs and similar chemical compounds.[1][2][3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times when handling the compound to protect against splashes.[1][4] |
| Hand Protection | Two pairs of chemotherapy-rated gloves | Double gloving is recommended, especially when handling stock solutions. Gloves should be impermeable and resistant to chemicals.[1][2] |
| Body Protection | Impermeable, disposable gown with long sleeves and closed back | The gown should be resistant to chemical permeation.[1][5] Do not use cloth laboratory coats.[5] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[1][4] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[1][2]
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] For long-term storage, follow the manufacturer's specific temperature recommendations.
2. Preparation and Handling:
-
All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[1][6]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
3. During Use:
-
Keep containers of this compound closed when not in use.
-
Avoid any direct contact with the skin, eyes, and clothing.[7]
-
In case of accidental contact, follow the first aid measures outlined in the safety data sheet for similar compounds:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water.[6]
-
Eye contact: Flush with plenty of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Consult a physician immediately.[7]
-
4. After Handling:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE in a manner that avoids cross-contamination, typically by removing outer gloves first, followed by the gown, and then inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.[3]
Disposal Plan
All waste materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and any other disposable labware. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
